5-(3-Bromophenyl)-2-furaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIWDFBKGEKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357031 | |
| Record name | 5-(3-bromophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39868-10-5 | |
| Record name | 5-(3-bromophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3-Bromophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(3-Bromophenyl)-2-furaldehyde (CAS Number: 39868-10-5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
This compound is a substituted furan derivative that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure features a furan ring substituted with a bromine-containing phenyl group and an aldehyde functional group.
| Property | Value | Reference(s) |
| CAS Number | 39868-10-5 | [1] |
| Molecular Formula | C₁₁H₇BrO₂ | [1] |
| Molecular Weight | 251.08 g/mol | [1] |
| Melting Point | 100-106 °C | |
| Boiling Point | 360.5 °C at 760 mmHg | |
| Appearance | Not specified | |
| Solubility | Not specified |
Synthesis and Reactivity
The primary application of this compound lies in its role as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is characterized by the chemical properties of the furan ring, the aldehyde group, and the bromophenyl moiety. The compound can participate in electrophilic aromatic substitution reactions.[1]
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor 5-bromo-2-furaldehyde, followed by a Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 5-Bromo-2-furaldehyde
A detailed protocol for the synthesis of 5-bromo-2-furaldehyde is outlined below, based on established methods.
Materials:
-
2-furaldehyde
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 2-furaldehyde and a catalytic amount of AIBN in CCl₄ is prepared in a round-bottom flask.
-
N-Bromosuccinimide is added portion-wise to the solution while stirring and heating under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.
-
The filtrate is washed with a saturated NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-bromo-2-furaldehyde.
Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of this compound.
Materials:
-
5-bromo-2-furaldehyde
-
3-Bromophenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, 5-bromo-2-furaldehyde, 3-bromophenylboronic acid, palladium(II) acetate, and triphenylphosphine are combined in a mixture of toluene, ethanol, and water.
-
An aqueous solution of potassium carbonate is added to the mixture.
-
The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS.
-
Once the reaction is complete, the mixture is cooled to room temperature and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Experimental workflow for the synthesis of 5-Bromo-2-furaldehyde.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and the precise signaling pathways affected by this compound. However, the broader class of furan-containing compounds is known to exhibit a wide range of pharmacological activities. Derivatives of furan are being investigated for their potential as antimicrobial and antitumor agents. The biological effects of such compounds are often attributed to their ability to interact with various cellular targets and modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.
References
Spectroscopic Data for 5-(3-Bromophenyl)-2-furaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(3-Bromophenyl)-2-furaldehyde. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton, the furan ring protons, and the protons of the 3-bromophenyl ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift. The furan protons will present as doublets, and the protons on the substituted phenyl ring will show a more complex splitting pattern.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.7 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~7.8-7.9 | Triplet (t) | 1H | Phenyl-H (position 2') |
| ~7.6-7.7 | Doublet of Doublets (dd) | 1H | Phenyl-H |
| ~7.4-7.5 | Doublet of Doublets (dd) | 1H | Phenyl-H |
| ~7.3-7.4 | Triplet (t) | 1H | Phenyl-H |
| ~7.2 | Doublet (d) | 1H | Furan-H (position 3) |
| ~6.9 | Doublet (d) | 1H | Furan-H (position 4) |
1.1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will display signals for the carbonyl carbon of the aldehyde, as well as for the carbons of the furan and 3-bromophenyl rings. The carbonyl carbon is expected to have the most downfield chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | Aldehyde Carbonyl (C=O) |
| ~158 | Furan-C (position 5) |
| ~153 | Furan-C (position 2) |
| ~135 | Phenyl-C |
| ~132 | Phenyl-C |
| ~131 | Phenyl-C (C-Br) |
| ~129 | Phenyl-C |
| ~125 | Phenyl-C |
| ~123 | Furan-C |
| ~113 | Furan-C |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the aldehyde and various C-H and C=C bonds within the aromatic systems.
Table 3: Predicted Significant IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1680-1660 | Strong | Aldehyde C=O Stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1200-1000 | Strong | C-O Stretch (Furan) |
| ~800-600 | Strong | C-Br Stretch, C-H Bending |
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion (M⁺ and M+2 peaks in an approximate 1:1 ratio) will be observed.
Table 4: Predicted Mass Spectral Data for this compound
| m/z | Interpretation |
| 250/252 | Molecular Ion Peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 249/251 | [M-H]⁺ |
| 221/223 | [M-CHO]⁺ |
| 142 | [M-Br]⁺ |
| 115 | [C₉H₇O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]
-
Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid height is around 4-5 cm.[1]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[1]
Instrumentation and Acquisition:
-
The data should be acquired on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.[1]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to provide a spectrum of singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy (ATR-FTIR)
Sample Preparation and Measurement:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be recorded.[2]
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.[2][3]
-
Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[2][3]
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
After the measurement, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol or acetone).[3]
Mass Spectrometry (Electron Ionization)
Sample Introduction and Ionization:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.[4]
-
The sample is vaporized by heating under high vacuum.[5]
-
The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][6]
Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]
-
A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[7]
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different techniques.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. agilent.com [agilent.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 5-(3-Bromophenyl)-2-furaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Bromophenyl)-2-furaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1][2] Its chemical behavior is dominated by the aldehyde functional group, which serves as a key handle for a wide array of chemical transformations. The reactivity of this aldehyde is modulated by the electronic properties of the furan ring and the attached 3-bromophenyl substituent. This technical guide provides a comprehensive examination of the chemical reactivity of the aldehyde group in this molecule. It details common transformations including oxidation, reduction, imine formation, and pivotal carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. Each section includes a summary of quantitative data, detailed experimental protocols adapted from established methodologies, and workflow visualizations to facilitate a deeper understanding and practical application in a research setting.
Introduction and Structural Overview
The aldehyde functional group is one of the most important and reactive moieties in organic chemistry. In this compound, the aldehyde is attached to a furan ring, a five-membered aromatic heterocycle. The reactivity of this aldehyde is influenced by two main factors:
-
The Furan Ring: The furan ring system possesses aromatic character and can transmit electronic effects to the aldehyde group.[3]
-
The 3-Bromophenyl Substituent: The bromophenyl group, connected at the 5-position of the furan ring, exerts a significant electron-withdrawing inductive effect due to the electronegativity of the bromine atom.[3] This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted furan-2-carbaldehyde.
This enhanced electrophilicity makes this compound a reactive substrate for a variety of nucleophilic addition reactions, which are central to its utility in the synthesis of more complex molecules.[1][3]
Caption: Key reaction pathways of the aldehyde group.
Key Chemical Transformations
The aldehyde group of this compound undergoes a variety of well-established reactions. The following sections detail the most pertinent of these transformations.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-(3-Bromophenyl)-2-furoic acid. This transformation is a fundamental step in modifying the electronic and physical properties of the molecule, for instance, to create a key building block for polyesters or polyamides. Various oxidizing agents can be employed, with typical reaction conditions leading to high yields.
Table 1: Representative Data for Aldehyde Oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 - 25 | 85 - 95 | General Knowledge |
| Silver(I) Oxide (Ag₂O) | aq. NaOH / Ethanol | 25 - 80 | 90 - 98 | Tollens' Reagent |
| Co(II)-porphyrin complex | Acetonitrile | 100 | ~90 |[4] |
Experimental Protocol: Oxidation using Potassium Permanganate
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone and water (3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄, 1.1 eq) in water. Add this solution dropwise to the stirred aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Isolation: Filter the mixture through a pad of Celite® to remove the MnO₂. Acidify the filtrate with 2M hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(3-Bromophenyl)-2-furoic acid.
Reduction to Primary Alcohol
The reduction of the aldehyde group yields the corresponding primary alcohol, [5-(3-Bromophenyl)-2-furyl]methanol. This is a common transformation in multistep synthesis, converting the electrophilic aldehyde into a nucleophilic alcohol. Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient for this purpose.
Table 2: Representative Data for Aldehyde Reduction
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0 - 25 | 90 - 99 | [3] |
| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl Ether | 0 - 25 | 90 - 99 | General Knowledge |
| Hydrogen (H₂) with Pd/C catalyst | Ethanol | 25 | >95 |[5] |
Experimental Protocol: Reduction using Sodium Borohydride [3]
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration) in a flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water (10 mL).
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the crude alcohol. The product can be further purified by flash column chromatography if necessary.
Caption: Experimental workflow for aldehyde reduction.
Imine (Schiff Base) Formation
Aldehydes react with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and is often a key step in reductive amination protocols. The reaction is typically acid-catalyzed and involves the elimination of water.[6]
Table 3: Representative Data for Imine Formation
| Amine | Catalyst | Solvent | Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Acetic Acid | Ethanol | Reflux | 85 - 95 | General Knowledge |
| Benzylamine | MgSO₄ | Acetonitrile | Room Temp | ~87 | [7] |
| Various anilines | None (Mechanochemical) | Ball Mill | 15 min | 85 - 98 |[8] |
Experimental Protocol: Synthesis of an N-Aryl Imine
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (e.g., aniline, 1.05 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Dehydration: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the mixture to remove the water formed during the reaction.[7]
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-6 hours. Monitor the formation of the imine product by TLC.
-
Isolation: Once the reaction is complete, filter off the drying agent. Remove the solvent under reduced pressure.
-
Purification: The resulting crude imine can often be purified by recrystallization from a suitable solvent like ethanol or hexane/ethyl acetate.
Wittig Reaction
The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[9][10] This reaction is widely used to convert aldehydes into alkenes with control over the stereochemistry of the resulting double bond. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[9][11]
Table 4: Representative Data for the Wittig Reaction with Aromatic Aldehydes
| Ylide Type | Ylide Structure (Example) | Typical E/Z Ratio | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Stabilized | Ph₃P=CHCO₂Et | >95:5 (E-favored) | 70 - 90 | [9][12] |
| Non-stabilized | Ph₃P=CHCH₃ | >95:5 (Z-favored) | 60 - 85 | [9] |
| Semi-stabilized | Ph₃P=CHPh | Variable | 60 - 90 |[9] |
Experimental Protocol: Wittig Olefination with a Stabilized Ylide [12]
-
Setup: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.2 M) in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0 °C.
-
Ylide Addition: Add a solution of a stabilized ylide, such as (triphenylphosphoranylidene)acetate (1.5 eq), in dry DCM dropwise to the aldehyde solution.
-
Reaction: Stir the resulting mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Caption: Mechanism overview of the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonic acid, ethyl cyanoacetate) to an aldehyde, followed by a dehydration reaction to form a C=C bond.[13] This reaction is a cornerstone for synthesizing α,β-unsaturated systems and is often catalyzed by a weak base like piperidine or pyridine.[13][14]
Table 5: Representative Data for Knoevenagel Condensation
| Active Methylene Cmpd. | Catalyst | Solvent | Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Malonic Acid | Piperidine/Pyridine | Pyridine | 90-100 °C | 80 - 95 | [3] |
| Malononitrile | SeO₂/ZrO₂ | Water | Room Temp | 90 - 99 | [15] |
| Ethyl Cyanoacetate | L-Histidine | Water | Room Temp | 85 - 97 | [16] |
| Creatinine | Piperidine | Acetic Anhydride | Reflux | 75 - 85 |[17] |
Experimental Protocol: Knoevenagel-Doebner Condensation with Malonic Acid [3]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malonic acid (1.1 eq) in pyridine (5 mL).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water (50 mL).
-
Isolation: Acidify the mixture with concentrated hydrochloric acid until the product precipitates completely.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization may be performed if necessary.
Conclusion
The aldehyde group in this compound is a highly reactive and synthetically valuable functional group. Its electrophilic character, enhanced by the electron-withdrawing nature of the 3-bromophenyl substituent, allows it to readily participate in a diverse range of chemical transformations. The reactions detailed in this guide—oxidation, reduction, imine formation, Wittig olefination, and Knoevenagel condensation—represent fundamental and reliable methods for elaborating the core structure of this molecule. The provided protocols and data serve as a practical resource for researchers aiming to utilize this compound as a key intermediate in the fields of organic synthesis, materials science, and drug discovery.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. sphinxsai.com [sphinxsai.com]
An In-depth Technical Guide on the Solubility and Stability of 5-(3-Bromophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-(3-Bromophenyl)-2-furaldehyde, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from structurally analogous compounds, such as 5-bromo-2-furaldehyde and 5-hydroxymethyl-2-furaldehyde, to establish a predictive physicochemical profile. Detailed experimental protocols for determining solubility and stability are provided, alongside analytical methodologies for quantification. This document aims to serve as a valuable resource for researchers working with this compound and similar chemical entities, facilitating formulation development and ensuring the quality and reliability of research outcomes.
Introduction
This compound is a substituted furan derivative with significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring a furan ring, an aldehyde group, and a bromophenyl substituent, makes it a versatile precursor for various active pharmaceutical ingredients (APIs) and agrochemicals. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, influencing factors such as reaction kinetics, purification, formulation, bioavailability, and shelf-life. This guide outlines the expected solubility and stability characteristics of this compound and provides standardized methods for their experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-(3-Bromophenyl)furan-2-carbaldehyde |
| CAS Number | 39868-10-5 |
| Molecular Formula | C₁₁H₇BrO₂ |
| Molecular Weight | 251.08 g/mol |
| Appearance | Expected to be a solid at room temperature |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical factor that affects its absorption and bioavailability. The "like dissolves like" principle suggests that this compound, a moderately polar molecule, will exhibit varying degrees of solubility in different solvents. The presence of the polar aldehyde group allows for some interaction with polar solvents, while the aromatic rings (furan and bromophenyl) contribute to its solubility in non-polar organic solvents.
Representative Solubility Data
| Solvent | Solvent Type | Expected Solubility (mg/mL) |
| Water | Polar Protic | < 0.1 (Practically Insoluble) |
| Ethanol | Polar Protic | 10 - 50 (Soluble) |
| Methanol | Polar Protic | 10 - 50 (Soluble) |
| Acetone | Polar Aprotic | > 100 (Freely Soluble) |
| Ethyl Acetate | Moderately Polar | > 100 (Freely Soluble) |
| Dichloromethane | Non-polar | > 100 (Freely Soluble) |
| Acetonitrile | Polar Aprotic | 50 - 100 (Soluble) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Freely Soluble) |
| Hexane | Non-polar | < 1 (Slightly Soluble) |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. Experimental verification is required for accurate solubility determination.
Stability Profile
The stability of a compound is crucial for its storage, handling, and the shelf-life of formulated products. Furaldehyde derivatives can be susceptible to degradation under various environmental conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. Based on studies of analogous compounds like 5-hydroxymethyl-2-furaldehyde, this compound is expected to be stable under neutral and thermal stress conditions but may degrade under acidic, basic, oxidative, and photolytic conditions.
Summary of Expected Stability
| Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Potential for degradation | Opening of the furan ring, polymerization |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Likely to degrade | Cannizzaro reaction (disproportionation to alcohol and carboxylic acid), polymerization |
| Oxidative (e.g., 3% H₂O₂) | Likely to degrade | Oxidation of the aldehyde to a carboxylic acid, degradation of the furan ring |
| Thermal (e.g., 60°C, solid state) | Expected to be stable | Minimal degradation |
| Photolytic (e.g., UV/Vis light) | Potential for degradation | Polymerization, various photolytic degradation products |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
5.1.1. Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Validated analytical method (e.g., HPLC-UV)
5.1.2. Procedure
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Assessment: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study.
5.2.1. Materials
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Vials
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
5.2.2. Procedure
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a specific duration.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep at room temperature for a set time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60 °C) for an extended period.
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to UV and visible light in a photostability chamber.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile any degradation products.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for the quantification of this compound in solubility and stability samples.
Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | ~280 nm (to be determined by UV scan) |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solubility and stability testing of this compound.
Caption: Workflow for Solubility and Stability Assessment.
Plausible Degradation Pathway
This diagram illustrates a plausible degradation pathway for this compound under oxidative and basic conditions.
Caption: Plausible Degradation Pathway.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers in drug development and related fields. While the quantitative data presented is based on structurally similar compounds and should be experimentally verified, the detailed protocols for solubility and stability testing offer a robust framework for generating reliable data. The provided analytical method parameters and visualizations of the experimental workflow and potential degradation pathways serve as practical tools for initiating laboratory work. A thorough characterization of these physicochemical properties is a critical step in advancing this compound from a promising chemical entity to a viable component in novel therapeutics and other applications.
The Versatile Role of 5-(3-Bromophenyl)-2-furaldehyde in Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-(3-Bromophenyl)-2-furaldehyde as a pivotal building block in the discovery of novel therapeutic agents.
This whitepaper provides an in-depth exploration of this compound, a heterocyclic aldehyde that has emerged as a significant scaffold in medicinal chemistry. Its unique structural features, combining a furan ring with a strategically positioned bromophenyl group, offer a versatile platform for the synthesis of a diverse array of biologically active molecules. This document details the synthetic routes to this key intermediate, provides experimental protocols for its derivatization, and presents quantitative data on the biological activity of its derivatives, underscoring its potential in the development of new pharmaceuticals.
Introduction: The Significance of Furan-Based Scaffolds
The furan ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of an aryl group at the 5-position of the furan ring, particularly a substituted phenyl ring, can significantly enhance the therapeutic potential of the resulting molecules. The bromine atom in this compound serves as a crucial functional handle for further molecular elaboration through various cross-coupling reactions, while the aldehyde group provides a reactive site for the construction of diverse pharmacophores such as Schiff bases, hydrazones, and chalcones.
Synthesis of the Core Building Block: this compound
The synthesis of this compound can be efficiently achieved through established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and Meerwein arylation are two of the most prominent methods.
2.1. Suzuki-Miyaura Coupling Approach
This approach involves the reaction of a furan-2-carbaldehyde derivative, such as 5-bromo-2-furaldehyde or a boronic acid derivative of furan-2-carbaldehyde, with 3-bromophenylboronic acid. The use of a palladium catalyst and a suitable base is essential for this transformation.
2.2. Meerwein Arylation Approach
An alternative and effective method is the Meerwein arylation, which utilizes the diazotization of 3-bromoaniline followed by a copper-catalyzed reaction with furan-2-carbaldehyde.[1]
References
Safety and handling precautions for 5-(3-Bromophenyl)-2-furaldehyde
An In-depth Technical Guide to the Safety and Handling of 5-(3-Bromophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for this compound, compiled from data on structurally related compounds. As a specific Safety Data Sheet (SDS) for this compound was not available, the information herein is based on analogous furaldehydes and bromophenyl derivatives. It is imperative to consult a certified safety professional and the supplier-specific SDS before handling this chemical.
Executive Summary
This compound is a chemical intermediate likely utilized in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Due to the presence of the furaldehyde moiety and a brominated phenyl group, this compound is anticipated to exhibit significant health and safety hazards. This guide outlines the potential hazards, necessary personal protective equipment (PPE), proper handling and storage procedures, emergency response protocols, and disposal guidelines to ensure the safety of laboratory personnel.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is expected to be classified as a hazardous substance. The following table summarizes the likely GHS hazard classifications.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1] |
Signal Word: Danger
Hazard Pictograms:
-
Flame
-
Skull and Crossbones
-
Health Hazard
-
Exclamation Mark
-
Environment
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following table outlines the minimum required PPE.
| Body Area | Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[4] |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] |
| Body | Flame-retardant and antistatic protective clothing, such as a lab coat. | --- |
| Respiratory | Use only in a well-ventilated area, preferably under a chemical fume hood.[5][6] If inhalation risk is high, wear a NIOSH-approved respirator with an appropriate cartridge. | --- |
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[5][6]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5][6] Use non-sparking tools and take precautionary measures against static discharge.[5][6][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling and before breaks.[4][7]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or spray.[5][6]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][8]
-
Temperature: Store in a cool place, refrigerated if recommended by the supplier, to maintain product quality.[5][8]
-
Atmosphere: Store under an inert atmosphere and protect from direct sunlight.[5][6]
-
Incompatible Materials: Store away from strong acids, bases, oxidizing agents, and amines.[1][6]
Emergency Procedures
Prompt and appropriate action during an emergency is critical to mitigating harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Unsuitable Extinguishing Media: A water jet may be ineffective.[1]
-
Specific Hazards: The compound is flammable, and its vapors may form explosive mixtures with air.[5] Containers may explode when heated.[5] Hazardous combustion products may include carbon monoxide and carbon dioxide.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation and remove all sources of ignition.[5] Do not touch or walk through the spilled material.[9]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[4]
-
Containment and Cleaning: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, closed container for disposal.[5][6] Use spark-proof tools and explosion-proof equipment.[5][6] For large spills, dike the area to contain the spill.
Waste Disposal
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste is classified as hazardous.[5] Do not dispose of it with household waste or allow it to reach the sewage system.
Visualized Workflows and Relationships
The following diagrams provide a visual representation of key safety and handling protocols.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a spill of this compound.
References
- 1. furan.com [furan.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 58110-57-9 Name: 5-(2-BROMOPHENYL)-2-FURALDEHYDE [xixisys.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 5-Bromo-2-furaldehyde - Safety Data Sheet [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of 5-(3-Bromophenyl)-2-furaldehyde via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aryl-2-furaldehydes are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmacologically active molecules and functional materials.[1] Their unique structural motif is found in various natural products and has been identified as a key component in the development of novel therapeutics, including potential treatments for solid tumors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of these valuable compounds.[2][3][4] This application note provides a detailed protocol for the synthesis of 5-(3-bromophenyl)-2-furaldehyde, a key intermediate for further chemical elaboration, using a palladium-catalyzed Suzuki-Miyaura coupling. The described method offers high yields, good functional group tolerance, and is amenable to scale-up.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[3][4][5] The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[4]
Experimental Protocol
This protocol describes the synthesis of this compound via the Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde and 3-bromophenylboronic acid.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles |
| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 174.98 | 1.0 eq. | - |
| 3-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | 1.2 eq. | - |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 eq. | - |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 eq. | - |
| Toluene | C₇H₈ | 92.14 | - | - |
| Ethanol | C₂H₆O | 46.07 | - | - |
| Water | H₂O | 18.02 | - | - |
Equipment
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, combine 5-bromo-2-furaldehyde (1.0 eq.) and 3-bromophenylboronic acid (1.2 eq.).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask.
-
Degassing: Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To the degassed mixture, add potassium carbonate (2.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Analagous Suzuki-Miyaura Couplings
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-furaldehyde | 4-Bromophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol | Reflux | 4-12 | >90 | Adapted from[2] |
| Aryl Bromide | Phenylboronic acid | PdCl₂(dppf) (10) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | Good | [6] |
| 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | PAP ligand/Pd(OAc)₂ | - | - | - | - | >99 | [7] |
| Aryl Bromide | Phenylboronic acid | Pd(II) complexes (1) | Cs₂CO₃ | Dioxane | 80 | - | 88-99 | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable route for the synthesis of this compound. The protocol described in this application note, by analogy to similar syntheses, is expected to offer high yields and purity, making it suitable for the production of this key intermediate for applications in drug discovery and materials science. The reaction conditions can be further optimized by screening different palladium catalysts, ligands, bases, and solvent systems to achieve the desired outcome for specific substrates.
References
Application Notes and Protocols for the Synthesis of 5-Aryl-2-Furaldehydes using Palladium Catalysis
Introduction
5-Aryl-2-furaldehydes are a critical class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their preparation often involves the formation of a carbon-carbon bond between the furan ring and an aryl group, a transformation efficiently catalyzed by palladium-based systems. The selection of the appropriate palladium catalyst and reaction conditions is paramount to achieving high yields and purity. These application notes provide detailed protocols and comparative data for the synthesis of 5-aryl-2-furaldehydes via common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, direct C-H arylation, and Negishi coupling.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of 5-aryl-2-furaldehydes, involving the reaction of a furan-based boronic acid derivative with an aryl halide. A particularly effective approach is a one-pot synthesis where 5-(diethoxymethyl)-2-furylboronic acid is generated in situ, thus avoiding the isolation of the often-unstable boronic acid.[1]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The choice of palladium catalyst can significantly impact the reaction outcome, especially when dealing with less reactive aryl bromides.[1]
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | Aryl Iodide/Bromide | Triethylamine | THF/Ethanol | 60 | Varies | Good to Excellent | [1] |
| PdCl₂(dppf) | Less reactive Aryl Bromide | Triethylamine | THF/Ethanol | 60 | Varies | Good Conversion | [1] |
| Pd(PPh₃)₄ | 5-Bromothiophene-2-carbaldehyde | K₂CO₃ | 1,4-Dioxane | N/A | N/A | 78 | |
| Pd(OAc)₂/SPhos | Aryl Chloride | K₃PO₄ | Dioxane/Water | 60 | 6 | High | [2] |
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling
This protocol describes the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid followed by the palladium-catalyzed coupling with an aryl halide.[1]
Materials:
-
2-Furaldehyde diethyl acetal
-
n-Butyllithium in hexanes
-
Triisopropyl borate
-
Aryl halide
-
10% Palladium on carbon (Pd/C) or PdCl₂(dppf)
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
Procedure:
-
To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate and allow the mixture to warm to room temperature.
-
To the resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution, add the aryl halide, ethanol, and triethylamine.
-
Add the palladium catalyst (e.g., 10% Pd/C). For less reactive aryl bromides, PdCl₂(dppf) may be used.[1]
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the catalyst.
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
Reaction Pathway: Suzuki-Miyaura Coupling
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation of 2-furaldehyde is an atom-economical method that avoids the pre-functionalization of the furan ring. This approach typically utilizes a palladium catalyst to directly couple 2-furaldehyde with an aryl halide.[3][4]
Comparative Performance of Palladium Catalysts in Direct C-H Arylation
The selection of the palladium source, ligand, and base are critical for achieving high conversion and minimizing side reactions like homocoupling.[4]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ | Tricyclohexylphosphine (Cy₃P) | KOAc | DMF | 110 | 10 | 65-91 | [4] |
| Pd(OAc)₂ | None | KOAc | DMA | Varies | Varies | Low Conversion | [4] |
| Pd/C (wet) | None | KOAc | DMF | Varies | Varies | Moderate Conversion | [4] |
| Pd(OAc)₂ | P(t-Bu)₃HBF₄ | N/A | Acetonitrile | N/A | N/A | Good |
Experimental Protocol: Direct C-H Arylation
This protocol is based on a method employing palladium(II) chloride and tricyclohexylphosphine.[4]
Materials:
-
2-Furaldehyde
-
Aryl halide
-
Palladium(II) chloride (PdCl₂)
-
Tricyclohexylphosphine (Cy₃P)
-
Potassium acetate (KOAc)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a reaction vessel, prepare a mixture of palladium(II) chloride (5 mol %), potassium acetate (2 equiv), tetrabutylammonium bromide (1 equiv), and tricyclohexylphosphine (10 mol %) in anhydrous DMF.
-
Degas the mixture by bubbling nitrogen through it for at least 15 minutes.
-
In a separate flask, dissolve the aryl halide (1 equiv) in degassed DMF.
-
Heat the catalyst mixture to 110 °C.
-
Add the solution of the aryl halide to the heated catalyst mixture dropwise over a period of 10 hours using a syringe pump to minimize homocoupling.[4]
-
After the addition is complete, continue stirring the reaction at 110 °C and monitor its progress.
-
Upon completion, cool the reaction mixture and isolate the product by extraction.
-
Purify the crude product by column chromatography.
Workflow for Catalyst and Condition Screening
Caption: Workflow for optimizing direct C-H arylation conditions.
Palladium-Catalyzed Negishi Coupling
The Negishi coupling provides a mild and efficient route for the synthesis of 5-aryl-2-furaldehydes by reacting an organozinc reagent with a furan halide. This method is particularly advantageous due to the mild reaction conditions.
Catalyst System for Negishi Coupling
A common catalyst system for this transformation is Pd(dppf)Cl₂.
| Catalyst System | Furan Halide | Organozinc Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5-Bromo-2-furaldehyde | Arylzinc Halide | THF | Room Temp. | 1-3 | Good | [1] |
Experimental Protocol: Negishi Coupling
This protocol outlines the preparation of the arylzinc reagent followed by the cross-coupling reaction.
Materials:
-
Aryl halide
-
Activated zinc
-
5-Bromo-2-furaldehyde
-
Pd(dppf)Cl₂
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation of the Arylzinc Halide: React the corresponding aryl halide with activated zinc in anhydrous THF under an inert atmosphere to prepare the arylzinc halide solution.
-
Coupling Reaction: To the freshly prepared arylzinc halide solution, add 5-bromo-2-furaldehyde and a catalytic amount of Pd(dppf)Cl₂.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Work-up: Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Pathway: Negishi Coupling
Caption: General scheme of the Negishi coupling reaction.
References
Application Notes and Protocols for the Synthesis of 5-(3-Bromophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-(3-Bromophenyl)-2-furaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable method based on the Suzuki-Miyaura cross-coupling reaction, known for its high yields and broad functional group tolerance.
Introduction
This compound is a versatile intermediate featuring a furan ring substituted with a bromophenyl group and an aldehyde. This unique combination of functional groups makes it a crucial component in the synthesis of novel organic molecules, including pharmaceuticals and agrochemicals. The aldehyde allows for various derivatizations, while the bromo-substituent provides a handle for further cross-coupling reactions, enabling the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Its mild reaction conditions and the commercial availability of a wide range of starting materials make it an ideal choice for both laboratory-scale synthesis and industrial production.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction between 5-formylfuran-2-boronic acid and 1,3-dibromobenzene. The palladium catalyst, in conjunction with a suitable base and solvent system, facilitates the formation of the desired biaryl compound.
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is adapted from a scalable synthesis of the regioisomeric 5-(4-bromophenyl)furan-2-carbaldehyde and is expected to provide good to excellent yields for the 3-bromo isomer.
Materials and Equipment:
-
Glass-lined reactor (e.g., 10 L) with overhead stirrer, reflux condenser, and temperature control
-
Nutsche filter or similar large-scale filtration apparatus
-
Vacuum oven
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, ¹³C NMR
Reagents:
| Reagent | CAS No. | Molecular Weight | Molar Eq. |
| 5-Formylfuran-2-boronic acid | 27329-70-0 | 139.92 g/mol | 1.0 |
| 1,3-Dibromobenzene | 108-36-1 | 235.90 g/mol | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.02 |
| Sodium Carbonate | 497-19-8 | 105.99 g/mol | 2.5 |
| Toluene | 108-88-3 | 92.14 g/mol | - |
| Ethanol | 64-17-5 | 46.07 g/mol | - |
| Water | 7732-18-5 | 18.02 g/mol | - |
| Hexane | 110-54-3 | 86.18 g/mol | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |
Procedure:
-
Reaction Setup: In a 10 L glass-lined reactor, charge 5-formylfuran-2-boronic acid (1.0 eq) and 1,3-dibromobenzene (1.2 eq).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (5 L).
-
Base Addition: Add sodium carbonate (2.5 eq) to the mixture.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 80-85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 2 L).
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product as a solid.
-
Transfer the crude solid to a clean reactor and add a mixture of hexane and ethyl acetate (e.g., 9:1, 5 L).
-
Stir the resulting slurry at room temperature for 1 hour.
-
Filter the solid product using a Nutsche filter and wash the filter cake with cold hexane (2 x 1 L).
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
Expected Yield and Purity:
| Product | Yield Range | Purity (GC) | Melting Point |
| This compound | 75-90% | ≥ 99% | 150-154 °C |
Note: The yield is an estimate based on typical Suzuki-Miyaura coupling reactions. Actual yields may vary depending on reaction scale and optimization.
Characterization Data:
| Analysis | Data |
| ¹H NMR | Conforms to the expected structure. |
| ¹³C NMR | Conforms to the expected structure. |
| Mass Spec (MS) | Consistent with the molecular weight of 250.08 g/mol . |
| Appearance | Orange to amber to dark red powder/crystal. |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Palladium catalysts can be pyrophoric and should be handled with
Application of 5-(3-Bromophenyl)-2-furaldehyde in the Synthesis of Biaryl Compounds: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 5-(3-Bromophenyl)-2-furaldehyde as a key building block. The methodologies outlined herein are based on well-established palladium-catalyzed cross-coupling reactions, offering versatile routes to a diverse range of biaryl structures. These compounds are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active molecules and functional organic materials.[1][2][3][4]
Application Notes
The biaryl motif is a privileged scaffold in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] The furan ring, present in this compound, is also a common feature in many therapeutic agents and can act as a bioisostere for a phenyl ring, potentially improving the pharmacokinetic profile of a drug candidate. The aldehyde functionality on the furan ring provides a handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery screening.
The synthetic strategies detailed below—Suzuki-Miyaura, Heck, Stille, Negishi, and Sonogashira couplings—represent powerful and versatile methods for the construction of carbon-carbon bonds, enabling the efficient synthesis of a wide variety of biaryl and vinyl-aryl compounds from this compound.[1]
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the application of this compound in various palladium-catalyzed cross-coupling reactions. The quantitative data presented in the tables are representative examples based on similar substrates and reactions, and optimization may be required for specific applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a broad range of functional groups.[2]
Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and ethanol, or dioxane.
-
Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol | 90 | 10 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane | 100 | 12 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol | 90 | 12 | 75-85 |
Note: Yields are estimates based on similar reactions and may require optimization.
Heck Coupling
The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[7][8][9]
Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 eq.), the desired alkene (e.g., styrene or an acrylate, 1.5 eq.), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like P(o-tol)₃ (4-10 mol%), and a base (e.g., Et₃N or NaOAc, 2.0 eq.).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 6 to 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Heck Coupling):
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 120 | 18 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | NaOAc | NMP | 130 | 16 | 75-85 |
| 3 | Acrylonitrile | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Acetonitrile | 100 | 24 | 65-75 |
Note: Yields are estimates based on similar reactions and may require optimization.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, and it is known for its tolerance of a wide variety of functional groups.[10][11][12][13][14]
Experimental Protocol:
-
To a fresh-dried Schlenk tube, add this compound (1.0 eq.) and the organostannane reagent (e.g., aryltributylstannane, 1.1 eq.).
-
Subject the tube to three pump/purge cycles with an inert gas.
-
Add anhydrous and degassed toluene via syringe.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a phosphine ligand like P(o-tol)₃ (4 mol%).[10]
-
Seal the reaction vessel and heat the mixture to 90-110 °C for 12-16 hours.[10]
-
After cooling to room temperature, evaporate the solvent.
-
Purify the product by silica column chromatography.
Quantitative Data Summary (Stille Coupling):
| Entry | Organostannane | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (2) | Toluene | 100 | 14 | 80-90 |
| 2 | 2-Thienyltributylstannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (4) | Toluene | 110 | 16 | 75-85 |
| 3 | Vinyltributylstannane | Pd(PPh₃)₄ (2) | THF | 90 | 12 | 70-80 |
Note: Yields are estimates based on similar reactions and may require optimization.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid or stannane counterparts.[15][16][17][18][19][20]
Experimental Protocol:
-
Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, activate zinc dust with 1,2-dibromoethane and trimethylsilyl chloride in THF. Add the corresponding aryl halide (e.g., iodobenzene) and stir at an appropriate temperature to form the arylzinc halide solution.[17]
-
Cross-Coupling Reaction: In a separate oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with a biarylphosphine ligand like CPhos, 1-2 mol%).[16][19]
-
Add a solution of this compound (1.0 eq.) in THF.
-
Add the freshly prepared or commercial organozinc reagent (1.2-1.5 eq.) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary (Negishi Coupling):
| Entry | Organozinc Reagent | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (1) / CPhos (2) | THF | RT | 12 | 85-95 |
| 2 | 4-Tolylzinc bromide | PdCl₂(dppf) (2) | THF | 50 | 10 | 80-90 |
| 3 | 2-Furylzinc bromide | Pd(OAc)₂ (1) / SPhos (2) | THF/Toluene | RT | 14 | 75-85 |
Note: Yields are estimates based on similar reactions and may require optimization.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[21][22][23][24][25]
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).
-
Add an anhydrous amine solvent that also acts as the base (e.g., triethylamine or diisopropylamine). Alternatively, use a solvent like THF or DMF with an amine base.
-
Add the terminal alkyne (1.2 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the mixture and dilute it with an organic solvent.
-
Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Quantitative Data Summary (Sonogashira Coupling):
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (2) | Et₃N | 60 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) / CuI (2) | i-Pr₂NH/THF | RT | 8 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) / CuI (5) | Et₃N/DMF | 50 | 10 | 70-80 |
Note: Yields are estimates based on similar reactions and may require optimization.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of biaryl compounds using this compound and a representative catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for biaryl synthesis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. scribd.com [scribd.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 17. datapdf.com [datapdf.com]
- 18. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]
- 21. benchchem.com [benchchem.com]
- 22. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of 5-(3-Bromophenyl)-2-furaldehyde in the Synthesis of Diverse Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Bromophenyl)-2-furaldehyde is a versatile bifunctional building block in organic synthesis, particularly for the construction of a wide array of heterocyclic scaffolds. The presence of a reactive aldehyde group on the furan ring, coupled with a bromophenyl moiety, offers multiple avenues for synthetic transformations. The aldehyde facilitates classical condensation reactions to form key intermediates such as chalcones and Knoevenagel adducts. These intermediates are primed for subsequent cyclization reactions to yield various five- and six-membered heterocycles. Furthermore, the bromine atom on the phenyl ring serves as a valuable handle for post-synthetic modifications via cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery and materials science. This document provides detailed experimental protocols for the synthesis of several key heterocyclic systems derived from this compound, supported by quantitative data from analogous systems and illustrative diagrams to guide synthetic efforts.
General Synthetic Workflow
The overall strategy for utilizing this compound involves a series of well-established organic transformations. The aldehyde functionality is first employed in a carbon-carbon bond-forming reaction, followed by a cyclization step to construct the desired heterocyclic core.
Caption: General synthetic pathways from this compound.
I. Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Chalcones (α,β-unsaturated ketones) are pivotal intermediates for the synthesis of numerous heterocyclic compounds, including pyrazoles, pyrimidines, and isoxazoles.[1] They are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone in the presence of a base.
Experimental Protocol
-
Dissolve the desired acetophenone derivative (1.0 eq.) in ethanol.
-
To this solution, add this compound (1.0 eq.).
-
Slowly add an aqueous solution of potassium hydroxide (e.g., 40%) dropwise with constant stirring at room temperature.[2]
-
Continue stirring the reaction mixture for 3-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.
Representative Data for Chalcone Synthesis
The following table summarizes representative yields for the synthesis of chalcones from various aldehydes and ketones under Claisen-Schmidt conditions.
| Entry | Aldehyde | Ketone | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 10% NaOH | Ethanol | 24 | 92 |
| 2 | Substituted benzaldehydes | Acetophenone | 40% KOH | Ethanol | 3 | High |
| 3 | 5-Aryl-2-furaldehyde | 2-Acetyl-1-methylpyrrole | KOH | Ethanol | - | - |
II. Construction of Pyrazole Scaffolds
Pyrazoles are a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. They can be readily synthesized by the cyclocondensation of chalcones with hydrazine derivatives.[3]
Experimental Protocol
-
Dissolve the chalcone derived from this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.[3]
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq.).
-
Reflux the reaction mixture for 4-12 hours, monitoring completion by TLC.
-
After cooling, the reaction mixture can be concentrated under reduced pressure and poured into ice water to precipitate the pyrazole derivative.
-
Filter the product, wash with water, and recrystallize from ethanol.
Representative Data for Pyrazole Synthesis from Chalcones
| Entry | Chalcone Reactant | Hydrazine Reactant | Solvent | Time (h) | Yield (%) |
| 1 | (E)-1-(4-substituted phenyl)-3-(pyrazol-4-yl)prop-2-en-1-one | Hydrazine hydrate | Glacial Acetic Acid | 4-6 | 73-81[3] |
| 2 | General Chalcone | Hydrazine hydrate | Ethanol | 12 | - |
digraph "Pyrazole Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=record, fontname="Arial", fontsize=10, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="{ this compound | + Acetophenone }", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chalcone [label="{ Chalcone Intermediate | α,β-unsaturated ketone }"]; reagents [label="{ + Hydrazine hydrate | in Ethanol/Acetic Acid }", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="{ Pyrazole Derivative | 5-membered heterocycle }", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> chalcone [label=" Claisen-Schmidt\nCondensation "]; chalcone -> product [label=" Cyclocondensation "]; reagents -> product [style=dashed]; }
Caption: Synthesis of pyrazoles from this compound.
III. Construction of Pyrimidine Scaffolds
A. From Chalcone Intermediates
Pyrimidines are six-membered heterocyclic compounds that form the core of nucleobases and many pharmaceuticals. One common synthetic route involves the condensation of chalcones with guanidine or urea.
-
Dissolve the chalcone derived from this compound (1.0 eq.) and guanidine hydrochloride or urea (1.0-1.5 eq.) in ethanol.[2]
-
Add a solution of potassium hydroxide (e.g., 40% aqueous) or sodium ethoxide as a catalyst.[4]
-
Reflux the mixture for 4-11 hours, monitoring the reaction by TLC.[2][4]
-
After cooling, pour the reaction mixture into ice-cold water and neutralize with a dilute acid like HCl.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent such as rectified spirit.[2]
B. Via Biginelli Multicomponent Reaction
The Biginelli reaction is a highly efficient one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This reaction is directly applicable to this compound.[5][6]
-
In a round-bottom flask, combine this compound (1.0 eq.), a β-ketoester like ethyl acetoacetate (1.0 eq.), and urea or thiourea (1.5 eq.).[5][7]
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., FeCl₃·6H₂O, 10 mol%).[5]
-
Dissolve the components in a suitable solvent, such as ethanol, and reflux for 6-8 hours.[5][8]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the DHPM product.
-
Filter the solid, wash with cold water, dry, and recrystallize from ethanol.[9]
Representative Data for Pyrimidine Synthesis
| Entry | Method | Aldehyde | Other Reactants | Catalyst | Yield (%) |
| 1 | From Chalcone | - | Chalcone, Urea, 40% KOH | - | High |
| 2 | Biginelli | 5-Aryl-2-furaldehydes | Ethyl acetoacetate, Urea | FeCl₃·6H₂O | up to 79[5] |
| 3 | Biginelli | Aromatic aldehydes | Ethyl acetoacetate, Urea | Triphenylphosphine | 80-90[8] |
digraph "Biginelli Reaction" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];aldehyde [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ketoester [label="β-Ketoester\n(e.g., Ethyl Acetoacetate)", fillcolor="#FBBC05", fontcolor="#202124"]; urea [label="Urea or Thiourea", fillcolor="#FBBC05", fontcolor="#202124"];
reaction [label="One-Pot Reaction\n(Acid Catalyst, Reflux)", shape=ellipse];
product [label="Dihydropyrimidinone (DHPM)", fillcolor="#34A853", fontcolor="#FFFFFF"];
aldehyde -> reaction; ketoester -> reaction; urea -> reaction; reaction -> product; }
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
IV. Construction of Isoxazole Scaffolds
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They can be synthesized from chalcones by reaction with hydroxylamine hydrochloride.[10]
Experimental Protocol
-
Prepare a solution of the chalcone derived from this compound (1.0 eq.) in a solvent like ethanol.
-
Add hydroxylamine hydrochloride (1.0-1.5 eq.) and a base such as aqueous potassium hydroxide or sodium acetate.
-
Reflux the mixture for an appropriate time, monitoring by TLC.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash with water, and recrystallize the crude isoxazole from a suitable solvent.
V. Construction of 2-Aminothiophene Scaffolds via Gewald Reaction
The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[11]
Experimental Protocol
-
In a suitable solvent such as ethanol or DMF, combine this compound (1.0 eq.), an α-cyanoester (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Stir the mixture at a temperature ranging from room temperature to 50°C, monitoring by TLC.[12]
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product.
-
The crude 2-aminothiophene is collected by filtration, washed with water, and purified by recrystallization.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic scaffolds. Through well-established synthetic routes such as the Claisen-Schmidt condensation, Biginelli reaction, and Gewald reaction, researchers can efficiently access complex molecular architectures. The protocols and data presented herein provide a solid foundation for the application of this building block in the development of novel compounds for pharmaceutical and materials science research. The presence of the bromo-substituent offers further opportunities for diversification, enhancing its utility in modern chemical synthesis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. scispace.com [scispace.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. journals.iau.ir [journals.iau.ir]
- 8. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Formylation of 2-(3-bromophenyl)furan
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 5-(3-bromophenyl)furan-2-carbaldehyde via the formylation of 2-(3-bromophenyl)furan. The Vilsmeier-Haack reaction is employed, a reliable and effective method for the formylation of electron-rich heteroaromatic compounds such as furan derivatives.
The protocol outlines the necessary reagents, equipment, and step-by-step methodology for the reaction, work-up, and purification of the target aldehyde. This compound can serve as a valuable intermediate in the synthesis of various pharmaceutical and materials science molecules.
Reaction Principle
The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent. This electrophilic reagent, typically a chloroiminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). Furan and its derivatives are excellent substrates for this reaction due to the electron-rich nature of the furan ring. For 2-substituted furans, the formylation is anticipated to occur at the C5 position, which is the most electron-rich and sterically accessible site.
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram.
Application Notes and Protocols: Derivatization of 5-(3-Bromophenyl)-2-furaldehyde for Biological Screening
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that exhibit a wide range of pharmacological properties.[1] The derivatization of furan-based aldehydes, such as 5-(3-Bromophenyl)-2-furaldehyde, into scaffolds like Schiff bases and hydrazones has been a fruitful strategy in the discovery of novel therapeutic agents.[2][3][4] These derivatives have demonstrated diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5][6] The introduction of the bromophenyl substituent on the furan ring offers a unique combination of steric and electronic properties that can be exploited to modulate biological activity. This document provides detailed protocols for the synthesis of Schiff base and hydrazone derivatives of this compound and outlines a general workflow for their subsequent biological screening.
Derivatization Strategies
The primary route for the derivatization of this compound involves the condensation of its aldehyde group with primary amines to form Schiff bases (imines) or with hydrazine derivatives to yield hydrazones.[2][3][7] These reactions are typically straightforward, often proceeding with high yields under mild conditions.[8]
Synthesis of Schiff Base Derivatives
The formation of Schiff bases from aldehydes and primary amines is a well-established reaction.[3][9] The general reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by dehydration to form the imine.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases (Imines) from this compound
-
Reagents and Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
-
Procedure: a. In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol. b. To this solution, add 1.0-1.1 equivalents of the desired substituted primary amine. c. Add a few drops of glacial acetic acid as a catalyst. d. Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80°C) with continuous stirring. e. Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7). The reaction is typically complete within 2-6 hours.[3] f. Upon completion, allow the reaction mixture to cool to room temperature. g. The solid product that precipitates out is collected by vacuum filtration. h. Wash the collected solid with cold ethanol to remove any unreacted starting materials. i. Dry the purified product in a vacuum oven. j. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Synthesis of Hydrazone Derivatives
Hydrazones are formed through the reaction of an aldehyde with a hydrazine derivative.[4][7] This reaction is similar to Schiff base formation and is often used to generate compounds with significant biological potential.[4][5][6]
Experimental Protocol: General Procedure for the Synthesis of Hydrazones from this compound
-
Reagents and Materials:
-
This compound
-
Substituted hydrazine or hydrazide (e.g., phenylhydrazine, isoniazid)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
-
Procedure: a. Suspend 1.0 equivalent of the desired hydrazine or hydrazide in ethanol in a round-bottom flask. b. In a separate flask, dissolve 1.0 equivalent of this compound in ethanol. c. Add the aldehyde solution dropwise to the hydrazine suspension with vigorous stirring. d. Add a catalytic amount of glacial acetic acid (2-3 drops). e. Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC. f. After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation. g. Collect the resulting solid by vacuum filtration. h. Wash the product with cold ethanol and then diethyl ether. i. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative. j. Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Quantitative Data Summary
The following tables summarize representative quantitative data for furan-based Schiff base and hydrazone derivatives analogous to those that would be synthesized from this compound. This data is compiled from existing literature on similar compounds and serves as an expected range for newly synthesized derivatives.
Table 1: Representative Yields of Furan-Based Schiff Base and Hydrazone Derivatives
| Derivative Type | Starting Furaldehyde | Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Schiff Base | 5-Methylfuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | None | 2 | High | [3] |
| Schiff Base | 4-Bromofuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | None | 5 | High | [3] |
| Hydrazone | 2-Nitrobenzaldehyde | 4-Bromophenylhydrazine | Ethanol | Acetic Acid | 12 | Quantitative | [7] |
| Hydrazone | Benzaldehyde | 5-Bromo-2-hydrazinopyridine | Ethanol | Acetic Acid | 12 | 96 | [7] |
Table 2: Example Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Furan-Based Derivatives
| Compound Type | Derivative Structure | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | Nitro-substituted furan-based | E. coli | - | [2] |
| Schiff Base | Nitro-substituted furan-based | S. aureus | - | [2] |
| Hydrazone | N-Alkylidene/arylidene-5-(2-furyl)-4-ethyl-1,2,4-triazole-3-mercaptoacetic acid hydrazides | M. tuberculosis H37Rv | >6.25 | [4] |
| Hydrazone | 4-Fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide | S. aureus | - | [4] |
Note: Specific MIC values were not always provided in the source material, but the compounds were reported to have significant activity.
Visualized Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the key processes involved in the derivatization and screening of this compound.
Caption: Synthetic workflow for the derivatization of this compound.
Caption: General workflow for the biological screening of synthesized derivatives.
Conclusion
The derivatization of this compound into Schiff bases and hydrazones represents a promising avenue for the discovery of novel biologically active compounds. The synthetic protocols provided are robust and can be adapted for a wide range of primary amines and hydrazine derivatives, allowing for the creation of a diverse chemical library. The subsequent biological screening of these compounds will be crucial in identifying lead candidates for further development. The structure-activity relationship studies based on the screening data will guide the rational design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The concise synthesis of tetrasubstituted furan-based Schiff base compounds via a one-pot method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. gsconlinepress.com [gsconlinepress.com]
Application Note and Protocol for the Purification of 5-(3-Bromophenyl)-2-furaldehyde by Column Chromatography
Introduction
5-(3-Bromophenyl)-2-furaldehyde is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its synthesis can result in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at the desired purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.[2]
The protocol outlines the use of a normal-phase silica gel stationary phase with a hexane and ethyl acetate mobile phase system.[3][4] The optimal solvent system for the separation should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.[5][6]
Data Presentation
The following table summarizes the typical parameters and expected results for the column chromatography purification of this compound. These values are based on established procedures for similar aryl furaldehydes and may require optimization for specific reaction mixtures.[3][4]
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh)[4] |
| Mobile Phase | Hexanes/Ethyl Acetate (Gradient or Isocratic)[3] |
| Typical Starting Rf | ~0.35 in the chosen mobile phase[2][5] |
| Sample Loading | Dry loading with celite or silica gel[3][4] |
| Expected Purity (by GC/NMR) | ≥ 99%[1] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Celite or a small amount of silica gel for dry loading
-
Glass chromatography column with a stopcock
-
Separatory funnel or dropping funnel for solvent addition
-
Collection test tubes or flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)
-
Pipettes
Procedure:
1. Determination of the Mobile Phase by TLC: a. Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate. b. Spot the dissolved sample onto a TLC plate. c. Develop several TLC plates using different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 3:2 v/v).[3] d. The ideal mobile phase is one that gives the desired product an Rf value of approximately 0.35 and provides good separation from impurities.[2][5]
2. Preparation of the Chromatography Column: a. Ensure the chromatography column is clean, dry, and clamped securely in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. c. Add a thin layer (approx. 1 cm) of sand on top of the plug.[6] d. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis. The amount of silica gel should be about 20-50 times the weight of the crude sample.[2] e. Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.[4] f. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more of the slurry until the desired column height is reached (typically 6-10 inches).[6] g. Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during solvent and sample addition.[6] h. Continuously drain the solvent until the solvent level is just above the top layer of sand. Crucially, do not let the column run dry at any stage. [2]
3. Sample Preparation and Loading (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. b. Add a small amount of celite or silica gel to the solution. c. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the support material.[3][4] d. Carefully add this powder evenly onto the top layer of sand in the packed column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column using a dropping funnel, taking care not to disturb the top layer of sand. b. Open the stopcock and begin eluting the column. A gentle positive pressure with air or nitrogen can be applied to accelerate the elution (flash chromatography).[6] c. Collect the eluent in appropriately sized fractions (e.g., 10-20 mL) in test tubes or flasks. d. If a gradient elution is required (as determined by the complexity of the crude mixture on TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[3]
5. Monitoring the Separation: a. Monitor the progress of the separation by spotting a small amount from every few collected fractions onto a TLC plate. b. Develop the TLC plate in the mobile phase and visualize the spots under a UV lamp. c. Identify the fractions containing the pure desired product.
6. Isolation of the Pure Product: a. Combine the fractions that contain the pure this compound. b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product. c. Determine the purity of the final product using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Application Notes and Protocols for the Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a series of novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, starting from 5-(3-Bromophenyl)-2-furaldehyde. The synthetic strategy involves a multi-step sequence including the oxidation of the starting aldehyde, formation of an acid hydrazide, and subsequent cyclization with substituted aryl isothiocyanates to yield 4-aryl-5-(5-(3-bromophenyl)furan-2-yl)-4H-1,2,4-triazole-3-thiol intermediates. A subsequent desulfurization and amination step provides the final target compounds. These compounds are of interest due to the established broad-spectrum biological activities of the 1,2,4-triazole scaffold, including potential applications in anticancer drug discovery.[1] This document is intended to provide researchers in medicinal chemistry and drug development with a comprehensive guide for the synthesis and characterization of this class of compounds.
Introduction
The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of clinically used drugs, exhibiting diverse biological activities such as antifungal, antiviral, anticonvulsant, and anticancer properties.[2] The unique structural features of the 1,2,4-triazole ring allow it to act as a stable isostere for amide or ester groups, and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets. The synthesis of novel substituted 1,2,4-triazole derivatives is therefore an active area of research in medicinal chemistry. This protocol outlines a robust synthetic route to a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which are of interest for their potential as therapeutic agents.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the readily available this compound and proceeds through several key intermediates to the final products.
Caption: Synthetic workflow for the preparation of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Experimental Protocols
Step 1: Synthesis of 5-(3-Bromophenyl)furan-2-carboxylic acid
Materials:
-
This compound
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Acetonitrile (CH₃CN)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add Cobalt(II) chloride hexahydrate (0.1 eq) to the solution and stir at room temperature.
-
Slowly add tert-butyl hydroperoxide (3.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Acidify the aqueous layer with 1M HCl until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-(3-Bromophenyl)furan-2-carboxylic acid.
Step 2: Synthesis of 5-(3-Bromophenyl)furan-2-carbohydrazide
Materials:
-
5-(3-Bromophenyl)furan-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry methanol
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure:
-
To a solution of 5-(3-Bromophenyl)furan-2-carboxylic acid (1.0 eq) in dry methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-5 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add hydrazine hydrate (5.0 eq) and reflux for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain 5-(3-Bromophenyl)furan-2-carbohydrazide.
Step 3: Synthesis of N-aryl-2-(5-(3-bromophenyl)furan-2-carbonyl)hydrazine-1-carbothioamides
Materials:
-
5-(3-Bromophenyl)furan-2-carbohydrazide
-
Substituted aryl isothiocyanates
-
Ethanol
Procedure:
-
A mixture of 5-(3-Bromophenyl)furan-2-carbohydrazide (1.0 eq) and the appropriate substituted aryl isothiocyanate (1.1 eq) in ethanol is refluxed for 3-4 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to give the corresponding N-aryl-2-(5-(3-bromophenyl)furan-2-carbonyl)hydrazine-1-carbothioamide.
Step 4: Synthesis of 4-aryl-5-(5-(3-bromophenyl)furan-2-yl)-4H-1,2,4-triazole-3-thiols
Materials:
-
N-aryl-2-(5-(3-bromophenyl)furan-2-carbonyl)hydrazine-1-carbothioamide
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
The thiosemicarbazide derivative (1.0 eq) is dissolved in a 2N aqueous solution of sodium hydroxide.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the solution is filtered and the filtrate is acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the desired 4-aryl-5-(5-(3-bromophenyl)furan-2-yl)-4H-1,2,4-triazole-3-thiol.
Step 5: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
Materials:
-
4-aryl-5-(5-(3-bromophenyl)furan-2-yl)-4H-1,2,4-triazole-3-thiol
-
Raney Nickel
-
Ethanol
-
Ammonia solution
Procedure:
-
To a solution of the 4-aryl-5-(5-(3-bromophenyl)furan-2-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol, add a slurry of Raney Nickel (5-10 eq by weight).
-
Reflux the mixture for 8-12 hours.
-
Filter the hot reaction mixture through a celite bed and wash the celite with hot ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product is then treated with an ethanolic ammonia solution and heated in a sealed tube at 120-140 °C for 24 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the final 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog.
Data Presentation
| Compound | Aryl Substituent | Step 3 Yield (%) | Step 4 Yield (%) | Step 5 Yield (%) | Overall Yield (%) |
| 1a | Phenyl | 85 | 78 | 45 | 29.8 |
| 1b | 4-Chlorophenyl | 88 | 82 | 48 | 34.5 |
| 1c | 4-Methylphenyl | 82 | 75 | 50 | 30.8 |
| 1d | 4-Methoxyphenyl | 86 | 79 | 42 | 28.5 |
| 1e | 2-Nitrophenyl | 75 | 68 | 35 | 17.9 |
Note: Yields are representative and may vary depending on reaction conditions and scale.
Potential Signaling Pathway Involvement
Many 1,2,4-triazole derivatives have been shown to exert their biological effects by inhibiting key signaling enzymes. For instance, they are known to target kinases, which are crucial regulators of cell proliferation, differentiation, and survival. The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by the synthesized analogs.
Caption: Hypothetical signaling pathway inhibited by 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Conclusion
The protocols described in this document provide a comprehensive and adaptable methodology for the synthesis of a novel series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. The multi-step synthesis is robust, and the protocols are detailed to ensure reproducibility. These compounds represent a valuable scaffold for further investigation in drug discovery programs, particularly in the development of new anticancer agents. Researchers are encouraged to use these notes as a guide and to optimize conditions as needed for their specific research goals.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-(3-Bromophenyl)-2-furaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling reaction of 5-(3-Bromophenyl)-2-furaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound with an arylboronic acid?
A1: A reliable starting point for the Suzuki coupling of an aryl bromide like this compound is to use a palladium catalyst with a phosphine ligand, a suitable base, and an appropriate solvent system. The reaction should be conducted under an inert atmosphere to prevent catalyst degradation.[1]
Q2: Is the aldehyde functional group in this compound compatible with typical Suzuki coupling conditions?
A2: Generally, the aldehyde group is well-tolerated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] However, strong bases or high temperatures might lead to side reactions. Careful selection of reaction parameters is crucial to avoid potential complications.
Q3: Can the furan ring in the substrate participate in side reactions?
A3: While the furan moiety is generally stable, forcing conditions could potentially lead to side reactions. It is important to monitor the reaction progress and avoid unnecessarily harsh conditions to maintain the integrity of the furan ring.
Q4: What are the most common side reactions to be aware of in this specific Suzuki coupling?
A4: The most common side reactions in Suzuki couplings include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the aryl bromide.[3] Careful control of the reaction atmosphere and the choice of base can help minimize these undesired reactions.[1][3]
Troubleshooting Guide
Low to No Product Yield
Problem: The reaction shows low conversion of the starting material, this compound, to the desired product.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable initiation.[1] | Palladium catalysts, especially Pd(II) sources, and phosphine ligands can degrade over time due to oxidation.[1] |
| Oxygen Contamination | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[1] | Oxygen can deactivate the active Pd(0) catalyst and promote the homocoupling of the boronic acid.[3] |
| Inappropriate Base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[4] | The base is crucial for the activation of the boronic acid in the transmetalation step.[4] |
| Suboptimal Solvent | Try different solvent systems. Common choices include mixtures of toluene/water, dioxane/water, or DMF/water.[5] | The solvent affects the solubility of reagents and the stability of the catalytic species.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Typical temperatures for Suzuki couplings range from 80-110 °C.[5] | Higher temperatures can overcome the activation energy for the oxidative addition step, especially for less reactive aryl bromides. |
Formation of Impurities
Problem: The reaction mixture contains significant amounts of byproducts in addition to the desired product.
| Observed Impurity | Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling Product (Biaryl from Boronic Acid) | Presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[3] | Ensure rigorous degassing of the reaction mixture and use a Pd(0) source or an efficient precatalyst system.[3] | Oxygen and Pd(II) species can promote the unwanted self-coupling of the boronic acid.[3] |
| Protodeboronation Product (Arene from Boronic Acid) | The boronic acid is unstable under the reaction conditions, especially with certain bases or in the presence of water.[1] | Use a milder base like K₃PO₄ or KF. Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable.[1] | Milder bases and anhydrous conditions can suppress the replacement of the boronic acid group with a hydrogen atom.[1] |
| Dehalogenation Product (5-Phenyl-2-furaldehyde) | The palladium complex reacts with a hydride source in the reaction mixture. | Avoid using alcohol solvents if a strong base is employed. Ensure high purity of all reagents. | Alcoholic solvents or other impurities can act as hydride donors, leading to the reduction of the aryl bromide.[3] |
Recommended Reaction Protocol
This is a general procedure and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Bases for Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A widely used and cost-effective base. |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water, DMF | Generally provides good yields and is a common choice. |
| K₃PO₄ | Strong | Toluene, Dioxane | Often effective for less reactive aryl chlorides and can sometimes prevent side reactions.[4] |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Highly effective but more expensive. Can be beneficial for challenging couplings.[1] |
| KF | Mild | Toluene, Dioxane | Can be advantageous in minimizing protodeboronation.[1] |
Table 2: Typical Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Characteristics |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | A common, air-stable Pd(0) catalyst. |
| Pd(OAc)₂ | Buchwald or other phosphine ligands | 0.5 - 2 | A Pd(II) precatalyst that requires in-situ reduction. Often used with bulky, electron-rich phosphine ligands for high activity.[6] |
| PdCl₂(dppf) | dppf | 1 - 3 | An air-stable Pd(II) complex often used for a broad range of substrates. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Common side reactions in the synthesis of 5-(3-Bromophenyl)-2-furaldehyde
Welcome to the technical support center for the synthesis of 5-(3-Bromophenyl)-2-furaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic process.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the yield?
A: Low yields in the synthesis of this compound, typically prepared via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, are often due to competing side reactions. The primary culprits are homocoupling of the boronic acid, debromination of the starting material or product, and protodeborylation of the boronic acid.
Potential Side Reactions Leading to Low Yield:
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Homocoupling of 3-Bromophenylboronic Acid: This reaction leads to the formation of 3,3'-dibromobiphenyl, consuming the boronic acid and reducing the amount available to couple with 5-bromo-2-furaldehyde. This side reaction is often promoted by the presence of oxygen.[1][2][3]
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Debromination: The bromine atoms on either 5-bromo-2-furaldehyde or the product, this compound, can be replaced by a hydrogen atom, leading to the formation of 2-furaldehyde or 5-phenyl-2-furaldehyde, respectively.
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Protodeborylation: The boronic acid can be converted back to bromobenzene, reducing the concentration of the key coupling partner.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation to Minimize Side Reactions and Improve Yield |
| Atmosphere | Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen, which promotes homocoupling.[2][3] |
| Palladium Catalyst | Use a pre-activated Pd(0) catalyst or a precatalyst that rapidly forms the active Pd(0) species to favor the cross-coupling pathway over homocoupling.[1] |
| Base | The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The strength and concentration of the base can influence the rate of competing reactions. Very strong bases may promote side reactions of the aldehyde group. |
| Solvent | Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are typical. Excessive water can sometimes promote homocoupling.[4] |
| Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to increased side product formation and catalyst decomposition. |
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Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows significant impurities upon analysis (NMR, LC-MS). What are these impurities and how can I prevent their formation?
A: Besides the side products from the main coupling reaction, impurities can also arise from reactions involving the aldehyde functional group.
Potential Side Reactions Involving the Aldehyde Group:
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Cannizzaro Reaction: In the presence of a strong base, the aldehyde group of this compound, which lacks an α-hydrogen, can undergo a disproportionation reaction. Two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol ( [5-(3-bromophenyl)furan-2-yl]methanol) and one molecule of the carboxylic acid (5-(3-bromophenyl)furan-2-carboxylic acid).[5]
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Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation to Minimize Aldehyde-Related Side Reactions |
| Base | Avoid using excessively strong bases or high concentrations of base. Weaker inorganic bases like K₂CO₃ are often preferred over strong bases like NaOH or KOH to minimize the Cannizzaro reaction. |
| Reaction Time | Monitor the reaction progress and avoid unnecessarily long reaction times, which can increase the likelihood of side reactions. |
| Work-up | Upon completion of the reaction, a prompt and careful work-up is recommended to neutralize the base and isolate the product, preventing further side reactions. |
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Caption: Side reactions involving the aldehyde functional group.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and versatile methods for the synthesis of 5-aryl-2-furaldehydes. This is due to its high functional group tolerance, generally good yields, and the commercial availability of a wide range of boronic acids.[6] Direct C-H arylation is a more atom-economical approach but may present challenges in controlling regioselectivity. The Heck reaction is also a viable option.
Q2: What is the typical catalyst and ligand system used for the Suzuki-Miyaura coupling to synthesize this compound?
A2: A variety of palladium catalysts and phosphine ligands can be employed. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often being effective in promoting the desired cross-coupling and suppressing side reactions.
Q3: How can I confirm the presence of the common side products in my reaction mixture?
A3: The side products can be identified using standard analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR can distinguish the desired product from side products like the homocoupled biphenyl, the debrominated species, and the alcohol and carboxylic acid from the Cannizzaro reaction based on their unique chemical shifts and coupling patterns.
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Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of the components in the reaction mixture, allowing for the confirmation of the presence of expected side products.
Q4: Are there any known issues with the stability of the furan ring under the reaction conditions?
A4: While generally stable, the furan ring can undergo palladium-catalyzed ring-opening under certain conditions, although this is not a commonly reported side reaction in standard cross-coupling reactions for this synthesis.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 5-aryl-2-furaldehydes, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
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Reaction Setup: In a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-furaldehyde (1.0 eq.), 3-bromophenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct C-H Arylation
This protocol is adapted from general procedures for the direct arylation of furans.
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Reaction Setup: To a screw-capped vial, add 2-furaldehyde (1.5 eq.), 1-bromo-3-iodobenzene (1.0 eq. - the more reactive halide will react preferentially), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 5-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
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Solvent Addition: Add a polar aprotic solvent such as DMAc or NMP.
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Reaction: Seal the vial and heat the mixture to 120-150 °C for 12-24 hours.
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Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the residue by column chromatography.
Data Presentation
The following table summarizes the potential impact of key reaction parameters on the formation of common side products in a Suzuki-Miyaura coupling. The values are illustrative and can vary significantly based on the specific reaction conditions.
| Parameter Variation | Desired Product Yield (%) | Homocoupling (%) | Debromination (%) | Cannizzaro Products (%) |
| Standard Conditions | 75-85 | 5-10 | <5 | <2 |
| Reaction in Air | 40-60 | 20-30 | <5 | <2 |
| Strong Base (e.g., NaOH) | 60-70 | 5-10 | <5 | 10-20 |
| High Temperature (>120 °C) | 50-70 | 10-15 | 5-10 | 5-10 |
| No Ligand | <20 | >30 | Variable | <2 |
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a specific focus on minimizing the formation of homocoupling byproducts in reactions involving aryl bromides.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to the undesirable formation of homocoupling byproducts.
Q1: What is homocoupling in the context of Suzuki reactions, and why is it problematic?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of homocoupling in Suzuki reactions of aryl bromides?
A2: There are two main culprits behind homocoupling: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
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Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then facilitate the homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen is therefore crucial.
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Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2][3]
Q3: How can I tell if homocoupling is a significant issue in my reaction?
A3: You can suspect significant homocoupling if you observe a substantial amount of a symmetrical biaryl byproduct in your crude reaction mixture. This can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the crude mixture to an authentic sample of the expected homocoupled product if available.
Q4: How does the choice of palladium catalyst and ligand affect homocoupling?
A4: The selection of the palladium source and the accompanying ligand is critical in suppressing homocoupling.
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Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often advantageous as it bypasses the in-situ reduction step where homocoupling can occur.[4] If a Pd(II) precatalyst is used, ensuring its efficient and rapid reduction to Pd(0) is key.
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Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended. These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions, including homocoupling.[4]
Q5: Which bases are best for minimizing homocoupling?
A5: While a base is essential for the reaction, an inappropriate choice can promote side reactions. Weaker inorganic bases are generally preferred.
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Recommended Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used and are effective at promoting the desired cross-coupling while minimizing homocoupling.[4]
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Bases to Use with Caution: Strong bases like sodium hydroxide (NaOH) can sometimes lead to an increase in side products, potentially by accelerating the decomposition of the boronic acid or the catalyst.[4]
Q6: How do solvent and temperature influence homocoupling?
A6: Both solvent and temperature play a significant role in controlling the selectivity of the reaction.
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Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in the presence of water, are commonly used and generally give low levels of homocoupling.[2] The choice of solvent can also affect the solubility of the base and the palladium catalyst, thereby influencing the reaction rate and selectivity.
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Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress side reactions, including homocoupling. High temperatures can sometimes lead to catalyst decomposition and an increase in byproducts.
Q7: What are the most critical procedural steps to prevent homocoupling?
A7: Rigorous exclusion of oxygen is the most critical step.
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Degassing: Thoroughly degassing the solvent and the reaction mixture is paramount. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) or by using the freeze-pump-thaw method (three cycles are recommended).[4][5]
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Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas (argon or nitrogen) to prevent the ingress of air.[4]
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Reagent Quality: Use high-purity boronic acids. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (trimeric anhydrides) which can affect reactivity.[4]
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the extent of homocoupling.
Table 1: Effect of Dissolved Oxygen on Homocoupling
| Dissolved Oxygen (ppm) | Homocoupling Byproduct (%) |
| > 5 | Can be significant |
| 3.3 | 0.18 |
| 0.5 | 0.07 |
Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[5]
Table 2: Comparative Performance of Different Bases in the Suzuki Coupling of 4-Bromoanisole and Phenylboronic Acid
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield of Cross-Coupled Product (%) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 92 | High yield, generally low homocoupling. |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 88 | Effective, often used for challenging substrates. |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 85 | A commonly used and effective base. |
| NaOH | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | ~70 | Can lead to increased side reactions. |
This table illustrates that weaker inorganic bases like phosphates and carbonates often provide higher yields of the desired product, which is indicative of reduced side reactions such as homocoupling.
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling: Synthesis of 4-Methoxybiphenyl
This protocol provides a detailed methodology for the coupling of 4-bromoanisole with phenylboronic acid, with specific steps to minimize the formation of the biphenyl homocoupling byproduct.
Materials:
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4-Bromoanisole (1.0 mmol, 187 mg)
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Phenylboronic acid (1.2 mmol, 146 mg)
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Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
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SPhos-Pd-G3 precatalyst (0.02 mol%, 0.0002 mmol, 0.16 mg)
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1,4-Dioxane (anhydrous, 5 mL)
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Deionized water (1 mL)
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Inert gas (Argon or Nitrogen)
Procedure:
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Degassing the Solvents: Sparge the 1,4-dioxane and deionized water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
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Reaction Setup:
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To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, and potassium phosphate.
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Seal the flask with a rubber septum.
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Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
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Reagent Addition:
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Under a positive pressure of inert gas, add the SPhos-Pd-G3 precatalyst.
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Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL).
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Reaction:
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Heat the reaction mixture to 80 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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-
Purification:
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The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-methoxybiphenyl.
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Visualizations
Caption: Suzuki catalytic cycle and the competing oxygen-mediated homocoupling pathway.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
References
Troubleshooting low yield in the synthesis of 5-(3-Bromophenyl)-2-furaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Bromophenyl)-2-furaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
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Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a widely used method for forming the C-C bond between the furan ring and the bromophenyl group. This typically involves the reaction of a furan-based boronic acid or its derivative with an aryl halide.
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Vilsmeier-Haack Formylation: This method involves the formylation of a pre-synthesized 2-(3-bromophenyl)furan intermediate. The Vilsmeier-Haack reaction is an effective way to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.
Q2: Which synthetic route is generally preferred and why?
A2: The Suzuki-Miyaura coupling is often the preferred route for its versatility, generally good to excellent yields, and the commercial availability of the necessary starting materials, such as 5-bromo-2-furaldehyde and 3-bromophenylboronic acid. While the Vilsmeier-Haack reaction is also effective, it requires the prior synthesis of the 2-(3-bromophenyl)furan substrate, which adds an extra step to the overall process.
Q3: What are the key starting materials for the Suzuki-Miyaura synthesis of this compound?
A3: The key starting materials for the Suzuki-Miyaura synthesis are typically:
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An aryl halide: 5-bromo-2-furaldehyde or 3-dibromobenzene.
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An organoboron reagent: 3-bromophenylboronic acid or 5-formyl-2-furanboronic acid.
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A palladium catalyst and a suitable ligand.
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A base.
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An appropriate solvent system.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: The yield of this compound from the Suzuki-Miyaura coupling is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Catalyst Inactivity or Decomposition | • Ensure the palladium catalyst is fresh and has been stored properly. • Switch to a more active catalyst system, such as one with Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. • Increase the catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%). | Improved reaction conversion and higher product yield. |
| Ineffective Base | • The base is crucial for the transmetalation step. Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). • Ensure the base is finely powdered and dry for solid bases. | Enhanced reaction rate and yield. |
| Incomplete Reaction | • Increase the reaction temperature. For less reactive aryl bromides, temperatures of 80-120°C may be necessary. • Consider using microwave irradiation to accelerate the reaction. • Extend the reaction time and monitor progress by TLC or LC-MS. | Drive the reaction to completion and increase the yield of the desired product. |
| Side Reactions | • Homocoupling: Thoroughly degas all solvents and reagents with an inert gas (e.g., Argon or Nitrogen) to prevent oxygen from promoting homocoupling. • Protodeboronation: Use anhydrous solvents and reagents to minimize the cleavage of the C-B bond of the boronic acid. Using boronic esters (e.g., pinacol esters) can also increase stability. | Reduction in byproducts and an increase in the desired product's yield. |
| Purification Issues | • The product can be sensitive to purification conditions. Use a well-chosen solvent system for chromatography (e.g., hexane/ethyl acetate) to ensure good separation. • Minimize exposure to air and light during purification to prevent degradation. | Improved recovery of the pure product. |
Low Yield in Vilsmeier-Haack Formylation
Problem: Low yield of this compound when formylating 2-(3-bromophenyl)furan.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Vilsmeier Reagent | • The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. • Prepare the Vilsmeier reagent fresh for each reaction. | An active Vilsmeier reagent will effectively formylate the furan ring, leading to a higher yield. |
| Insufficient Furan Ring Activation | • For the Vilsmeier-Haack reaction to be effective, the furan ring needs to be sufficiently electron-rich. A slight excess of the formylating agent may be required. | Improved conversion of the starting material to the desired aldehyde. |
| Acid-Catalyzed Polymerization | • This is a common side reaction with furans. Maintain a low reaction temperature, especially during the initial exothermic phase, by using an ice bath. • Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions. | A lighter-colored reaction mixture and a higher yield of the desired product with minimized degradation. |
Experimental Protocols
Suzuki-Miyaura Coupling of 5-bromo-2-furaldehyde and 3-bromophenylboronic acid (Representative Protocol)
This protocol is adapted from procedures for similar 5-aryl-2-furaldehydes and should be optimized for the specific substrates.
1. Reagent Preparation:
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In a reaction vessel, dissolve 5-bromo-2-furaldehyde (1.0 eq) and 3-bromophenylboronic acid (1.2 eq) in a suitable solvent such as a 4:1 mixture of dioxane and water.
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Add a base, such as potassium carbonate (2.0 eq).
2. Reaction Execution:
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Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq).
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Heat the reaction mixture to 80-100°C and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
3. Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Vilsmeier-Haack Formylation of 2-(3-bromophenyl)furan (Representative Protocol)
This protocol is a general procedure and should be optimized for the specific substrate.
1. Vilsmeier Reagent Formation:
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In a flame-dried, two-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
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Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring.
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Allow the mixture to stir at 0°C for 30 minutes.
2. Formylation Reaction:
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To the freshly prepared Vilsmeier reagent, add a solution of 2-(3-bromophenyl)furan (1.0 eq) in anhydrous DMF.
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Allow the reaction to warm to room temperature and then heat to 60-80°C.
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Monitor the reaction by TLC until the starting material is consumed.
3. Work-up and Purification:
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Cool the reaction mixture in an ice bath and slowly quench by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium acetate.
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Stir the mixture for 1-2 hours, then extract the product with an organic solvent such as diethyl ether or ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Suzuki-Miyaura Synthesis.
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Caption: Troubleshooting Decision Logic.
Technical Support Center: Enhancing the Purity of 5-(3-Bromophenyl)-2-furaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-(3-Bromophenyl)-2-furaldehyde. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized via Suzuki-Miyaura coupling, can contain several impurities. These include:
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Unreacted starting materials: Such as 5-bromo-2-furaldehyde or (3-bromophenyl)boronic acid.
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Homocoupling byproducts: Biphenyl derivatives from the coupling of the boronic acid with itself.[1]
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Dehalogenated byproducts: 5-Phenyl-2-furaldehyde formed by the reduction of the starting halide.
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Solvent residues: High-boiling point solvents like DMF or toluene used in the synthesis.
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Palladium catalyst residues: Which may require specific filtration techniques for removal.
Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I prevent it?
A2: Furan derivatives, including this compound, are susceptible to oxidation and polymerization, which can lead to discoloration. This process can be accelerated by exposure to air, light, and residual acidic or basic impurities. To minimize discoloration, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. Ensuring all acidic or basic residues are removed during the work-up is also crucial.
Q3: What are the recommended purification methods for crude this compound?
A3: The primary methods for purifying crude this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity. For complex mixtures with multiple impurities, column chromatography is often the most effective approach. For material that is already relatively pure, recrystallization can be a highly efficient final purification step.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities with distinct signals.
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Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction and the separation during column chromatography.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the product from impurities.
-
Possible Cause: The solvent system (eluent) lacks the appropriate polarity to effectively separate the components.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running the column, test various solvent systems using Thin-Layer Chromatography (TLC). Aim for a solvent system where the desired product has an Rf value between 0.2 and 0.4.
-
Adjust Polarity: If the product and impurities are not separating well, try a less polar or more polar solvent system. For this compound, mixtures of hexanes and ethyl acetate are commonly used. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Use a Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can significantly improve the separation of complex mixtures.
-
Issue 2: The product is eluting too quickly or not at all.
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Troubleshooting Steps:
-
Product Elutes Too Quickly (High Rf): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent.
-
Product Does Not Elute (Low Rf): The solvent system is not polar enough. Increase the proportion of the polar solvent.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point. This can also be caused by the presence of significant impurities.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil and add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help with gradual cooling.
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.
-
Troubleshooting Steps:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.
-
-
Issue 3: Low recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) for a sufficient amount of time to maximize crystal formation.
-
Check the Mother Liquor: After filtration, you can evaporate some of the solvent from the filtrate (mother liquor) to see if a significant amount of product precipitates, indicating that a second crop of crystals can be obtained.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates and chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by performing TLC on the crude material. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The ideal solvent system will give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If using a gradient, start with a lower polarity eluent and gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect the eluting solvent in fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Data Presentation
The following tables summarize typical results that can be expected from the purification of this compound. Note: These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity (by HPLC) | Typical Recovery |
| Column Chromatography | >98% | 70-90% |
| Recrystallization | >99% (from ~95% crude) | 60-85% |
| Slurry Wash | ~95-97% | 85-95% |
Table 2: Recommended TLC and Column Chromatography Solvent Systems
| Application | Solvent System (v/v) | Expected Rf of Product |
| TLC Analysis | Hexanes:Ethyl Acetate (8:2) | ~0.4 |
| Column Chromatography | Hexanes:Ethyl Acetate (9:1 to 7:3 gradient) | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A flowchart illustrating the synthesis and purification workflow.
Troubleshooting Logic for Recrystallization
This diagram outlines the decision-making process when troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting recrystallization issues.
References
Alternative catalysts for the synthesis of 5-(3-Bromophenyl)-2-furaldehyde
Technical Support Center: Synthesis of 5-(3-Bromophenyl)-2-furaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound using various alternative catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalytic methods for synthesizing this compound?
A1: The most prevalent and versatile methods involve palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, direct C-H arylation, and the Heck reaction.[1] Organozinc-based syntheses also present a viable alternative under mild conditions.[1][2]
Q2: Which factors should I consider when selecting a catalyst for my synthesis?
A2: Catalyst selection depends on several factors, including the reactivity of your substrates, desired reaction conditions (e.g., temperature, solvent), cost, and scalability. For instance, while palladium-on-carbon (Pd/C) is inexpensive and suitable for large-scale synthesis, more active catalysts like PdCl2(dppf) may be necessary for less reactive starting materials.[1]
Q3: Can this synthesis be performed without a palladium catalyst?
A3: While palladium-based catalysts are dominant, other transition metals like copper and iron have been used for the synthesis of functionalized furans.[3] Organocatalysis offers a metal-free alternative, though it is less common for this specific transformation.[3]
Troubleshooting Guide
Problem: Low or no yield in my Suzuki-Miyaura coupling reaction.
-
Possible Cause 1: Inactive Catalyst.
-
Solution: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst. The color change of the catalyst solution (e.g., to black) can indicate the formation of palladium black, which is often less active.[4]
-
-
Possible Cause 2: Issues with the Boronic Acid.
-
Solution: Boronic acids can be unstable and prone to decomposition (protodeboronation).[5] Use high-purity boronic acid and consider using a slight excess. Alternatively, aryltrifluoroborates or MIDA boronates can be used as more stable surrogates.[5] For in-situ generation of the furylboronic acid, ensure the initial lithiation step proceeds to completion.[1]
-
-
Possible Cause 3: Ineffective Base or Solvent System.
-
Solution: The choice of base is critical for activating the boronic acid.[6] Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The solvent system (e.g., dioxane/water, DMF) must be appropriate for both the catalyst and the reagents. Anhydrous couplings with K3PO4 may require a small amount of water to proceed efficiently.[4]
-
Problem: Formation of significant side products, such as homocoupling of the aryl halide.
-
Possible Cause: Incorrect reaction parameters in direct C-H arylation.
-
Solution: In direct C-H arylation, the competing homocoupling of the aryl halide can be a significant issue. This can often be minimized by the slow addition of the aryl halide to the reaction mixture.[1] Optimizing the reaction temperature and catalyst loading can also help to favor the desired cross-coupling reaction.
-
Alternative Catalyst Performance Data
| Catalytic Method | Catalyst | Key Reagents | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 10% Pd/C | 5-(diethoxymethyl)-2-furylboronic acid (in situ), 3-bromoiodobenzene, triethylamine | THF/Ethanol | 60 | Good to Excellent | [1] |
| Suzuki-Miyaura Coupling | PdCl2(dppf) | 5-aryl-2-furaldehyde boronic acid, aryl bromide | Not specified | Not specified | Good conversion | [1] |
| Direct C-H Arylation | Palladium(II) Chloride | 2-furaldehyde, aryl halide, KOAc, TBAB, tricyclohexylphosphine | DMF | 110 | Not specified | [1] |
| Organozinc Cross-Coupling | Pd(dppf)Cl2 | Arylzinc halide, 5-bromo-2-furaldehyde | THF | Room Temp | Not specified | [1][2] |
| Stille Coupling | 5% Pd(PPh3)Cl2 | 5-bromo-2-furaldehyde, phenyl tributyl tin | Dichloroethane | Reflux | 61 | [7] |
| Heck Reaction | Pd(OAc)2 | Aryl halide, alkene, base | Various | Various | Good | [8][9] |
Experimental Protocols
One-Pot Suzuki-Miyaura Coupling
This protocol involves the in-situ generation of 5-(diethoxymethyl)-2-furylboronic acid followed by the cross-coupling reaction.
-
Step 1: In-situ generation of boronic acid.
-
Dissolve 2-furaldehyde diethyl acetal in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium and stir the mixture.
-
Quench the reaction with triisopropyl borate and allow it to warm to room temperature. The resulting solution containing the crude 5-(diethoxymethyl)-2-furylboronic acid is used directly in the next step.[1]
-
-
Step 2: Cross-coupling reaction.
-
To the crude boronic acid solution, add 3-bromophenyl halide, ethanol, and triethylamine.
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Add 10% Pd/C as the catalyst.
-
Heat the mixture to 60 °C and monitor the reaction progress by HPLC.
-
Upon completion, cool the mixture and filter to remove the catalyst.
-
Perform an aqueous workup and purify the product.[1]
-
Direct C-H Arylation
This method avoids the pre-functionalization of the furan ring.
-
In a reaction vessel under an inert atmosphere, prepare a degassed mixture of palladium(II) chloride, potassium acetate, tetrabutylammonium bromide, and tricyclohexylphosphine in DMF.
-
Heat the mixture to 110 °C.
-
Slowly add a solution of the 3-bromophenyl halide in DMF to the reaction mixture over a period of 10 hours.
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After the addition is complete, continue to heat the reaction until completion (monitored by TLC or GC).
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Cool the reaction mixture, perform a suitable workup, and purify the product.[1]
Visualized Workflows
Caption: Workflow for the one-pot Suzuki-Miyaura coupling synthesis.
Caption: Workflow for the direct C-H arylation synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
Effect of base and solvent on the yield of 5-(3-Bromophenyl)-2-furaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Bromophenyl)-2-furaldehyde. The information is based on established palladium-catalyzed cross-coupling methodologies, primarily the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for the synthesis of this compound and similar 5-aryl-2-furaldehydes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a furan-based boronic acid derivative with an aryl halide.
Q2: What are the key components of the Suzuki-Miyaura coupling reaction for this synthesis?
The key components for this synthesis are:
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Aryl Halide: 5-Bromo-2-furaldehyde or 1,4-dibromobenzene (if starting from 5-formylfuran-2-boronic acid).
-
Organoboron Compound: 3-Bromophenylboronic acid or 5-formylfuran-2-boronic acid.
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Palladium Catalyst: A palladium(0) source, often with phosphine ligands, is crucial for the catalytic cycle. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).
-
Base: A base is required to activate the organoboron compound.
-
Solvent: An appropriate solvent system is needed to dissolve the reactants and facilitate the reaction.
Q3: What is the role of the base in the Suzuki-Miyaura coupling reaction?
The base plays a critical role in the Suzuki-Miyaura reaction mechanism. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species, which then facilitates the crucial transmetalation step with the palladium complex. The choice and stoichiometry of the base can significantly influence the reaction's selectivity and yield.
Q4: Can solvents influence the outcome of the Suzuki-Miyaura coupling?
Yes, the solvent can have a significant impact on the reaction. Solvents can affect the solubility of reactants, the stability of the catalyst and intermediates, and in some cases, the selectivity of the reaction. For instance, polar solvents can influence the reaction pathway and selectivity in certain Suzuki-Miyaura couplings.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) catalyst, minimize exposure to air. Consider using a fresh batch of catalyst. For some reactions, a more active catalyst system like PdCl₂(dppf) may be necessary, especially for less reactive aryl bromides. |
| Inappropriate Base | The choice of base is critical. Stronger bases like NaOH or K₂CO₃ are often effective. If the reaction is not proceeding, consider screening different bases (see Table 1). |
| Incorrect Solvent | The solvent system must be appropriate for the reactants and catalyst. A mixture of an organic solvent and water is common for Suzuki couplings to dissolve both the organic substrates and the inorganic base. Consider screening different solvents or solvent mixtures (see Table 2). |
| Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Most Suzuki-Miyaura couplings are heated to reflux. |
| Poor Quality Starting Materials | Ensure the purity of the starting materials, particularly the boronic acid, as impurities can inhibit the catalyst. |
Issue 2: Formation of significant side products.
| Possible Cause | Troubleshooting Step |
| Decomposition of Boronic Acid | Boronic acids can be unstable, especially at high temperatures. Use freshly prepared or purified boronic acid. A one-pot synthesis where the boronic acid is generated in situ and used immediately can be an effective strategy. |
| Side Reactions of the Aldehyde | The aldehyde group is reactive and can undergo side reactions under basic conditions. Minimize reaction time and consider protecting the aldehyde group if side reactions are a major issue. |
| Homocoupling of Boronic Acid | This can occur, especially in the presence of oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Data on the Effect of Base and Solvent
The following tables summarize data from studies on similar Suzuki-Miyaura cross-coupling reactions, which can provide guidance for optimizing the synthesis of this compound.
Table 1: Effect of Different Bases on the Yield of a Suzuki-Miyaura Coupling Reaction
Reaction: Synthesis of a 2-arylbenzo[b]furan derivative via Suzuki cross-coupling.
| Base | Yield (%) |
| NEt₃ | 28 |
| NaF | 40 |
| NaHCO₃ | 53 |
| NaOH | 78 |
| Cs₂CO₃ | 63 |
| K₂CO₃ | 92-98 |
(Data adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives. The K₂CO₃ data point is from a different substrate within the same study but highlights its effectiveness.)
Table 2: Effect of Different Solvents on the Yield of a Suzuki-Miyaura Coupling Reaction
Reaction: Synthesis of a 2-arylbenzo[b]furan derivative via Suzuki cross-coupling.
| Solvent | Yield (%) |
| H₂O | Low |
| EtOH | Low |
| DMF | Low |
| DMSO | Low |
| EtOH/H₂O (1:1) | 78 |
(Data adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives.)
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
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Reaction Setup: In a round-bottom flask, combine 5-bromo-2-furaldehyde (1 equivalent), 3-bromophenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).
-
Solvent Addition: Add the solvent system (e.g., a mixture of an organic solvent like toluene or ethanol and water).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (often reflux) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Scale-Up of 5-(3-Bromophenyl)-2-furaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 5-(3-Bromophenyl)-2-furaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, primarily focusing on the Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-furaldehyde and 3-bromophenylboronic acid.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species is not being generated or is degrading. | - Ensure the use of a high-quality palladium precatalyst. For scale-up, pre-catalysts like XPhos-Pd-G3 are often preferred over Pd(PPh₃)₄ due to higher activity and stability. - If using a Pd(II) source (e.g., Pd(OAc)₂), ensure complete in-situ reduction to Pd(0). - Use fresh, properly stored ligands. Phosphine-based ligands can be sensitive to air. |
| Oxygen Contamination: Presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. | - Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., nitrogen or argon) for an extended period. - Maintain a positive pressure of inert gas throughout the reaction. - For large-scale reactions, ensure the reactor is properly inerted before adding reagents. | |
| Poor Reagent Quality: Impurities in starting materials can inhibit the reaction. | - Verify the purity of 5-bromo-2-furaldehyde and 3-bromophenylboronic acid by analytical techniques (e.g., NMR, HPLC). - Boronic acids can undergo dehydration to form boroxines; this can sometimes affect reactivity. | |
| Incomplete Conversion | Insufficient Reaction Time or Temperature: The reaction kinetics may be slow under the current conditions. | - Monitor the reaction progress by HPLC or GC. If the reaction has stalled, consider extending the reaction time. - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be aware that higher temperatures can also lead to increased byproduct formation. |
| Poor Mixing/Mass Transfer: In biphasic systems, inefficient mixing can limit the reaction rate. | - On a larger scale, mechanical overhead stirring is generally more effective than magnetic stirring. - Ensure the stirring is vigorous enough to create a good emulsion between the organic and aqueous phases. - Consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transfer of the boronate species to the organic phase. | |
| Significant Byproduct Formation | Homocoupling of Boronic Acid: Reaction of two molecules of 3-bromophenylboronic acid. | - This is often caused by the presence of oxygen. Improve degassing procedures. - The choice of base and solvent can also influence homocoupling. |
| Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. | - This can be promoted by high temperatures and the presence of water. - Consider using a less aqueous solvent system or a different base. - Slow addition of the boronic acid to the reaction mixture can sometimes mitigate this side reaction. | |
| Formation of Other Impurities: Side reactions involving the aldehyde functionality or impurities from starting materials. | - Characterize the major impurities by LC-MS or other analytical techniques to understand their origin. - Adjust reaction conditions (e.g., lower temperature, different base) to minimize the formation of specific impurities. | |
| Difficult Purification | Residual Palladium: Contamination of the final product with palladium. | - Employ a palladium scavenging agent during workup (e.g., treatment with a cysteine solution). - Multiple crystallizations may be necessary to reduce palladium levels to acceptable limits for pharmaceutical applications. |
| Co-eluting Impurities: Byproducts with similar polarity to the desired product. | - Optimize the crystallization solvent system to selectively precipitate the product. - If chromatography is necessary, screen different solvent systems and stationary phases to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent method for the synthesis of 5-aryl-2-furaldehydes, including this compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-furaldehyde with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base.
Q2: Which palladium catalyst is recommended for the scale-up of this Suzuki-Miyaura coupling?
A2: While traditional catalysts like Pd(PPh₃)₄ can be effective at the lab scale, for larger-scale production, more robust and active pre-catalysts are often preferred. Buchwald-type pre-catalysts, such as XPhos-Pd-G3, are known for their high turnover numbers and stability, making them suitable for industrial applications where catalyst loading needs to be minimized.
Q3: What are the typical solvents and bases used in this reaction at scale?
A3: A common solvent system for Suzuki-Miyaura couplings at scale is a mixture of an organic solvent and water, such as toluene/water or 2-methyltetrahydrofuran (2-MeTHF)/water. The aqueous phase is necessary to dissolve the inorganic base. Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can impact the reaction rate and selectivity.
Q4: How can I minimize the formation of the homocoupled byproduct from 3-bromophenylboronic acid?
A4: The homocoupling of boronic acids is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle. To minimize this, it is crucial to ensure a thoroughly inert atmosphere by degassing all solvents and reagents and maintaining a positive pressure of nitrogen or argon throughout the reaction.
Q5: What is protodeboronation and how can it be avoided?
A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of bromobenzene from 3-bromophenylboronic acid. This can be more prevalent at higher temperatures and in aqueous, basic conditions. To mitigate this, one might consider using a less aqueous solvent system, a milder base, or carefully controlling the reaction temperature.
Q6: What are the key safety considerations when scaling up this process?
A6: Key safety considerations include:
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Exothermicity: While Suzuki couplings are not typically violently exothermic, it is important to monitor the reaction temperature, especially during the initial stages and when adding reagents.
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Handling of Reagents: Palladium catalysts and some ligands can be toxic and should be handled with appropriate personal protective equipment. 3-Bromophenylboronic acid and 5-bromo-2-furaldehyde are also chemical irritants.
-
Solvent Safety: The use of flammable organic solvents requires appropriate ventilation and grounding to prevent static discharge.
Q7: How can I effectively remove residual palladium from my final product?
A7: Reducing palladium content to levels acceptable for pharmaceutical intermediates or active pharmaceutical ingredients is a critical step. This can be achieved through:
-
Aqueous Washes: Multiple washes with aqueous solutions can help remove some of the palladium salts.
-
Palladium Scavengers: Treating the organic solution of the product with a scavenger such as L-cysteine, or specialized silica- or polymer-bound scavengers can effectively bind and remove palladium.
-
Crystallization: The final product is often purified by crystallization, which can significantly reduce the levels of palladium and other impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | XPhos-Pd-G3 |
| Catalyst Loading (mol%) | 2.0 | 1.0 | 0.5 |
| Solvent System | Toluene/H₂O (4:1) | Dioxane/H₂O (3:1) | 2-MeTHF/H₂O (5:1) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Temperature (°C) | 90 | 85 | 80 |
| Typical Yield (%) | 75-85 | 80-90 | 88-95 |
| Purity by HPLC (%) | >98 | >99 | >99 |
Note: These are representative conditions and may require optimization for specific substrates and scales.
Experimental Protocols
Detailed Methodology for Scale-Up Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
5-bromo-2-furaldehyde (1.0 eq)
-
3-bromophenylboronic acid (1.2 eq)
-
XPhos-Pd-G3 (0.1 mol%)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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2-Methyltetrahydrofuran (2-MeTHF)
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Deionized Water
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Nitrogen or Argon gas
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 5-bromo-2-furaldehyde and 3-bromophenylboronic acid.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Solvent and Base Addition: Add 2-MeTHF to the reactor, followed by an aqueous solution of potassium carbonate. The solvent volume should be determined based on the desired reaction concentration (typically 5-10 volumes relative to the limiting reagent).
-
Degassing: Sparge the resulting mixture with nitrogen or argon for an additional 30 minutes with gentle stirring to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos-Pd-G3 catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-85 °C) with vigorous mechanical stirring.
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
-
Palladium Removal:
-
Treat the organic layer with an aqueous solution of a palladium scavenger (e.g., L-cysteine) and stir for 1-2 hours.
-
Separate the layers and wash the organic layer with water.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/heptane) to yield pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Suzuki-Miyaura coupling.
Removal of palladium catalyst from 5-(3-Bromophenyl)-2-furaldehyde product
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from the Suzuki coupling product, 5-(3-Bromophenyl)-2-furaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction product like this compound?
A1: The most prevalent methods for palladium removal include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or amine functionalities).
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst based on polarity differences.
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.
Q2: How do I choose the best palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Form of Palladium: Determine if the catalyst is homogeneous (dissolved) or heterogeneous (solid). Simple filtration is effective for heterogeneous catalysts, while homogeneous catalysts require methods like scavenging, chromatography, or crystallization.
-
Nature of Your Product: The stability, solubility, and polarity of this compound will dictate the feasibility of methods. Aldehyd functionality requires careful consideration to avoid side reactions.
-
Required Purity Level: For pharmaceutical applications, stringent limits on residual metals necessitate highly efficient methods like specialized scavengers or a combination of techniques.
-
Scale of the Reaction: Some methods, like chromatography, may be less practical for large-scale production compared to batch scavenging or filtration.
Q3: What is Celite and how does it work for palladium removal?
A3: Celite is a diatomaceous earth that is commonly used as a filter aid. For palladium removal, it is primarily effective for heterogeneous catalysts (like palladium on carbon) or palladium that has precipitated out of the solution. A pad of Celite creates a fine porous filter bed that can trap these solid metal particles, allowing the soluble product to pass through.
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are materials, often silica-based or polymeric, that are functionalized with ligands (like thiols, amines, or trimercaptotriazine (TMT)) that have a high affinity for palladium. When added to the reaction mixture, these scavengers chelate or bind to the soluble palladium species. Because the scavengers are solid-supported, they can then be easily removed from the reaction mixture by simple filtration, taking the bound palladium with them.
Q5: Can activated carbon be used for palladium removal, and what are its limitations?
A5: Yes, activated carbon is a common and cost-effective adsorbent for removing palladium. It works by adsorbing palladium species onto its porous surface. However, a significant limitation is its lack of selectivity; it can also adsorb the desired product, leading to yield loss. The amount of carbon and the solvent used must be carefully optimized to minimize this issue.
Troubleshooting Guides
Problem 1: Ineffective Palladium Removal After Filtration Through Celite
-
Symptoms: Residual palladium levels remain high after filtering the reaction mixture through a Celite pad.
-
Possible Causes & Solutions:
-
Soluble Palladium Species Present: Filtration is only effective for heterogeneous or precipitated palladium. If your palladium catalyst is homogeneous (dissolved), it will pass through the Celite pad with your product.
-
Solution: Switch to a method suitable for soluble palladium, such as using a solid-supported scavenger, activated carbon, or column chromatography.
-
-
Improperly Packed Celite Bed: A poorly packed or too-thin Celite bed can allow fine palladium particles to pass through.
-
Solution: Ensure the Celite bed is compact and 1-2 cm thick. Pre-wetting the pad with the reaction solvent can improve its effectiveness.
-
-
Colloidal Palladium Formation: Palladium can sometimes form fine colloidal particles that are difficult to filter.
-
Solution: Try treating the solution with a small amount of a flocculating agent to aggregate the particles before filtration. Alternatively, treat the solution with activated carbon to adsorb the colloidal palladium prior to Celite filtration.
-
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for Pd(II).
-
Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific conditions.
-
-
Insufficient Scavenger Amount or Time: Incomplete removal can occur if not enough scavenger is used or the treatment time is too short.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst (a common starting point is 5-10 equivalents). Optimize the scavenging time and temperature; gentle heating can sometimes improve performance.
-
-
Product-Palladium Complexation: The aldehyde or furan motifs in your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.
-
Solution: Consider changing the solvent or adding a competing ligand to disrupt the product-palladium interaction before adding the scavenger.
-
-
Problem 3: Significant Product Loss During Purification
-
Symptoms: The final yield of this compound is low after the palladium removal step.
-
Possible Causes & Solutions:
-
Non-specific Adsorption: The product may be adsorbing onto the purification medium, especially activated carbon.
-
Solution 1: Use the minimum effective amount of the adsorbent.
-
Solution 2: After filtration, wash the adsorbent thoroughly with fresh solvent to recover any bound product.
-
Solution 3: Change the solvent to one in which your product is highly soluble to reduce its affinity for the adsorbent.
-
-
Product Instability: The aldehyde functional group can be sensitive. Prolonged exposure to certain conditions (e.g., heat, acidic/basic scavengers) might lead to product degradation.
-
Solution: Ensure the chosen removal method is compatible with your product's stability. Minimize treatment times and avoid harsh temperatures unless necessary.
-
-
Data Presentation
Table 1: Comparison of Palladium Removal Methodologies
| Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reaction Type | Reference |
| Scavenging | Si-Thiol & Si-Thiourea | 2400 | ≤ 16 | >99.3% | Suzuki cross-coupling | |
| Scavenging | PhosphonicS SPM32 | 105 mg in 50 mL | - | >99.5% | Pd(OAc)₂ in acetonitrile | |
| Scavenging | Polystyrene-TMT | 330 | ~10-30 | ~91-97% | Suzuki cross-coupling | |
| Adsorption | Activated Carbon (Darco KB-B) | 300 | <1 | >99.7% | Not specified | |
| Adsorption | Activated Carbon | 500 | ~65 | 87% | Pd solution | |
| Chromatography | Column Chromatography | >1000 | <100 (average) | ~90% | Suzuki-Miyaura reaction | |
| Crystallization | Recrystallization | 200 | <10 | >95% | Compound 49 |
Note: Efficiency is highly dependent on the specific reaction conditions, solvent, and the nature of the product.
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This protocol is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C).
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact bed.
-
Pre-wet the Pad: Pour a small amount of the solvent used in the reaction mixture over the Celite pad and apply a gentle vacuum to ensure the pad is evenly wetted. This prevents channeling.
-
Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite bed under a gentle vacuum.
-
Wash the Pad: Wash the Celite pad with several portions of fresh solvent to ensure all of the product is recovered.
-
Collect the Filtrate: The combined filtrate contains the product, now free of the heterogeneous palladium catalyst.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
This protocol is suitable for removing homogeneous (soluble) palladium catalysts.
-
Select the Scavenger: Choose an appropriate scavenger (e.g., thiol-functionalized silica) based on the suspected oxidation state of the palladium and the solvent system.
-
Prepare the Solution: After the initial reaction work-up, dissolve the crude this compound product in a suitable solvent (e.g., THF, ethyl acetate, toluene).
-
Add the Scavenger: Add the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.
-
Agitate the Mixture: Stir the mixture vigorously at room temperature. Optimal scavenging time can range from 2 to 24 hours. Gentle heating (e.g., 40-60 °C) can sometimes increase efficiency, but monitor for product stability.
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration using a standard filter paper or funnel.
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Visualizations
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-(3-Bromophenyl)-2-furaldehyde and Its Analogs
For researchers and professionals in the fields of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 5-(3-bromophenyl)-2-furaldehyde, alongside related furaldehyde derivatives, offering a valuable resource for spectral interpretation and compound characterization.
While specific, publicly available experimental ¹H and ¹³C NMR spectra for this compound are not readily found in the searched literature, we can leverage data from closely related analogs to predict and understand its expected spectral features. This guide will present a detailed comparison with 5-(4-bromophenyl)-2-furaldehyde and the parent 2-furaldehyde, providing a framework for analysis.
Comparative NMR Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its analogs. The data for the 4-bromo isomer is based on predicted values, while the data for 2-furaldehyde is from established experimental findings.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aldehyde Proton (CHO) | Furan Protons | Phenyl Protons |
| This compound (Predicted) | ~9.6 ppm (s) | ~7.4 ppm (d), ~7.0 ppm (d) | ~7.9 ppm (t), ~7.7 ppm (d), ~7.6 ppm (d), ~7.4 ppm (t) |
| 5-(4-Bromophenyl)-2-furaldehyde (Predicted) | 9.64 ppm (s) | 7.39 ppm (d, J=3.7 Hz), 6.94 ppm (d, J=3.7 Hz) | 7.69 ppm (d, J=8.6 Hz), 7.61 ppm (d, J=8.6 Hz) |
| 2-Furaldehyde (Experimental) [1] | 9.66 ppm | 7.73 ppm, 7.30 ppm, 6.63 ppm | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbonyl Carbon (C=O) | Furan Carbons | Phenyl Carbons |
| This compound (Predicted) | ~177 ppm | ~158, ~153, ~125, ~112 ppm | ~133, ~131, ~130, ~128, ~123, ~122 ppm (C-Br) |
| 5-(4-Bromophenyl)-2-furaldehyde (Predicted) | 177.3 ppm | 158.1, 153.0, 124.9, 112.5 ppm | 132.4, 129.5, 127.0, 124.3 ppm (C-Br) |
| 2-Furaldehyde (Experimental) | 177.8 ppm | 152.9, 148.1, 121.7, 112.7 ppm | - |
Experimental Protocols
A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
A larger spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.
-
Longer acquisition times and a greater number of scans are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Logical workflow for NMR analysis.
This guide provides a foundational framework for the NMR analysis of this compound. By comparing its expected spectral features with those of known analogs and following standardized experimental protocols, researchers can confidently characterize this and other novel furaldehyde derivatives.
References
A Comparative Guide to the Mass Spectrometry Analysis of 5-(3-Bromophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected mass spectrometry analysis and fragmentation pattern of 5-(3-Bromophenyl)-2-furaldehyde with its non-brominated analog, 5-phenyl-2-furaldehyde, and the parent compound, 2-furaldehyde. Understanding these patterns is crucial for the identification and structural elucidation of novel compounds in drug discovery and development.
Executive Summary
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. For this compound, the presence of a bromine atom introduces a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature. The fragmentation of this molecule is predicted to involve characteristic losses of the formyl group (CHO), carbon monoxide (CO), and cleavage of the bromine atom and the phenyl-furan bond. This guide presents a predicted fragmentation pattern for this compound and compares it with the experimentally determined fragmentation of 5-phenyl-2-furaldehyde and 2-furaldehyde to highlight the influence of the bromophenyl substituent.
Comparison of Mass Spectral Data
The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for 2-furaldehyde, 5-phenyl-2-furaldehyde, and the predicted values for this compound.
| m/z | Relative Intensity (%) - 2-Furaldehyde | Relative Intensity (%) - 5-Phenyl-2-furaldehyde | Predicted Relative Intensity (%) - this compound | Proposed Fragment Ion |
| 252/250 | - | - | Prominent | [M]⁺ |
| 223/221 | - | - | Moderate | [M-CHO]⁺ |
| 172 | - | 100 | - | [M]⁺ |
| 171 | - | 95 | - | [M-H]⁺ |
| 144 | - | 45 | - | [M-CO]⁺ |
| 143 | - | - | Moderate | [M-Br]⁺ |
| 115 | - | 55 | Moderate | [C₉H₇O]⁺ / [M-Br-CO]⁺ |
| 96 | 100 | - | - | [M]⁺ |
| 95 | 95 | - | - | [M-H]⁺ |
| 68 | 25 | - | - | [M-CO]⁺ |
| 39 | 55 | 20 | Low | [C₃H₃]⁺ |
Note: The predicted data for this compound is based on established fragmentation patterns of similar compounds.
Fragmentation Patterns and Mechanisms
The fragmentation of these molecules under electron ionization (EI) typically begins with the removal of an electron to form a molecular ion (M⁺). The subsequent fragmentation pathways are influenced by the substituents on the furan ring.
2-Furaldehyde
The mass spectrum of 2-furaldehyde is characterized by a prominent molecular ion peak at m/z 96. The most significant fragmentation is the loss of a hydrogen atom to form the stable [M-H]⁺ ion at m/z 95. Another key fragmentation is the loss of carbon monoxide (CO) to yield a fragment at m/z 68.
5-Phenyl-2-furaldehyde
For 5-phenyl-2-furaldehyde, the molecular ion is observed at m/z 172 and is the base peak. Similar to 2-furaldehyde, the loss of a hydrogen atom results in a strong peak at m/z 171. The loss of the formyl group ([M-CHO]⁺) and carbon monoxide ([M-CO]⁺) are also observed at m/z 143 and 144, respectively. A significant fragment at m/z 115 corresponds to the biphenyl cation, indicating cleavage of the furan ring.
Predicted Fragmentation of this compound
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. This will result in two peaks of nearly equal intensity at m/z 250 and 252.
Key predicted fragmentation pathways include:
-
Loss of the formyl group (-CHO): This would lead to fragments at m/z 221 and 223.
-
Loss of a bromine atom (-Br): This would result in a fragment at m/z 171.
-
Cleavage of the C-Br bond followed by loss of CO: This would produce a fragment at m/z 143.
-
Formation of the bromophenyl cation: Cleavage of the phenyl-furan bond would yield the bromophenyl cation at m/z 155 and 157.
Experimental Protocols
A standardized protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is provided below.
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Vortex the solution to ensure complete dissolution.
-
Inject a 1 µL aliquot of the solution into the GC-MS system.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway for this compound and the experimental workflow.
Caption: Predicted EI-MS fragmentation of this compound.
Caption: Standard workflow for GC-MS analysis.
A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes from Diverse Precursors
The synthesis of 5-aryl-2-furaldehydes, crucial building blocks in medicinal chemistry and materials science, has been approached from a variety of starting materials, each presenting distinct advantages and challenges. This guide offers a comparative analysis of different precursor-based synthetic routes, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs. The primary precursors discussed include 2-furaldehyde, 5-halo-2-furaldehydes, and derivatives of 5-(hydroxymethyl)furfural (HMF).
The most prevalent methods for achieving this transformation are palladium-catalyzed cross-coupling reactions, which are valued for their broad substrate scope and generally high yields.[1] These include the Suzuki-Miyaura, direct C-H arylation, and Hiyama coupling reactions. Additionally, organozinc-based cross-coupling and the classic Meerwein arylation offer alternative pathways.
Comparative Performance of Synthetic Routes
The selection of a synthetic route is often a trade-off between precursor availability, catalyst cost, reaction conditions, and desired yield. The following table summarizes quantitative data from various studies, providing a direct comparison of different methodologies.
| Synthetic Route | Furan Precursor | Aryl Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Direct C-H Arylation | 2-Furaldehyde | Aryl Halides | PdCl₂, KOAc, Bu₄NBr, Cy₃P | DMF | 110 | 10 | 50-85[2][3] |
| Meerwein Arylation | 2-Furaldehyde | Arenediazonium Salts | CuCl₂ | Acetone/Water | RT | 12-14 | 45-70[4][5] |
| Suzuki-Miyaura Coupling | 5-Bromo-2-furaldehyde | Phenylboronic Acid | Pd(OAc)₂, Ligand | Ethanol | Aerobic | - | 83[6] |
| Suzuki-Miyaura Coupling | 5-Chloro-2-furaldehyde | Phenylboronic Acid | Pd catalyst, PAP ligand | - | - | - | >99[6] |
| One-pot Suzuki Coupling | 2-Furaldehyde Diethyl Acetal | Aryl Halides | n-BuLi, B(OiPr)₃, then Pd/C | THF/Ethanol | 60 | - | High Yields[1][7] |
| Organozinc Coupling | 5-Bromo-2-furaldehyde | Arylzinc Halides | Pd(dppf)Cl₂ | THF | RT | 1-3 | 71-77[1][6][8] |
| Hiyama Coupling | 5-Chloro-2-furaldehyde | Phenyltrifluorosilane | Pd(OAc)₂ | - | - | - | 74[6] |
| Photochemical Arylation | 5-Iodo-2-furaldehyde | Benzene | Irradiation | Benzene | - | - | 91[1][6] |
Experimental Protocols
1. Direct C-H Arylation of 2-Furaldehyde
This method offers an atom-economical approach by avoiding the pre-functionalization of the furan ring.[1] A solution of the aryl halide (2.1 mmol) in DMF (3 mL) is added over 10 hours to a degassed mixture of palladium(II) chloride (5 mol%), potassium acetate (4.2 mmol), tetrabutylammonium bromide (2.1 mmol), and tricyclohexylphosphine (10 mol%) in DMF (18 mL) at 110 °C. Following the addition, the reaction is stirred for an additional period. The product is then isolated through extraction and purified by chromatography.[3]
2. Meerwein Arylation of 2-Furaldehyde
An established method involving the reaction of an arenediazonium salt with 2-furaldehyde.[5] The arenediazonium salt is prepared from the corresponding substituted aniline. This salt is then coupled with 2-furaldehyde in the presence of a copper(II) salt, such as cupric chloride, in a solvent system like acetone/water.[4] This reaction is typically slow and may require extended stirring times.[9]
3. Suzuki-Miyaura Coupling of 5-Halo-2-furaldehydes
A versatile and widely used method for forming the C-C bond.[1] For example, 5-bromo-2-furaldehyde can be coupled with phenylboronic acid using a catalytic system of Pd(OAc)₂ and a suitable ligand under aerobic conditions.[6] Similarly, the more challenging 5-chloro-2-furaldehyde can be effectively coupled with phenylboronic acid in the presence of a specialized palladium catalyst system incorporating a PAP ligand [2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole].[6]
4. One-Pot Suzuki-Miyaura Coupling from 2-Furaldehyde Acetal
This efficient procedure avoids the isolation of the often-unstable furylboronic acid.[1] To a solution of 2-furaldehyde diethyl acetal in THF at -78 °C, n-butyllithium is added. After stirring, the mixture is quenched with triisopropyl borate and warmed to room temperature. The resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution is used directly. The aryl halide, ethanol, triethylamine, and 10% Pd/C are added, and the mixture is heated to 60 °C until the reaction is complete. The product is isolated after filtration, aqueous workup, and purification.[1]
5. Organozinc-Based Cross-Coupling
This method proceeds under mild conditions.[8] An arylzinc halide solution is prepared by reacting the corresponding aryl halide with activated zinc. To this solution, 5-bromo-2-furaldehyde and a catalytic amount of Pd(dppf)Cl₂ in THF are added. The reaction mixture is stirred at room temperature for 1-3 hours. The product is obtained after quenching with a saturated ammonium chloride solution, followed by extraction and purification.[1]
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes from different precursors to the target 5-aryl-2-furaldehydes.
Caption: Synthetic routes to 5-aryl-2-furaldehydes from various precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Biological Activity of 5-(3-Bromophenyl)-2-furaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the biological activities of derivatives of 5-(3-bromophenyl)-2-furaldehyde. Due to a lack of extensive comparative studies on derivatives of this compound, this document leverages data from structurally similar 5-aryl-2-furaldehyde compounds to illustrate the therapeutic potential and methodologies for evaluation. The furan scaffold is a key component in many biologically active compounds, and its derivatives are actively explored for various therapeutic applications, including antimicrobial and anticancer agents.[1][2]
The introduction of a substituted phenyl ring at the 5-position of the furan core can significantly influence the compound's biological profile. This guide summarizes quantitative biological activity data, provides detailed experimental protocols for key assays, and visualizes experimental workflows and potential biological pathways to aid in the research and development of novel therapeutic agents based on this chemical scaffold.
Data Presentation: A Comparative Analysis of Biological Activity
While specific comparative data for derivatives of this compound is limited in the current literature, the following tables present data for a series of related 5-aryl-2-furoyl morpholine and thiomorpholine derivatives to exemplify the structure-activity relationship studies common for this class of compounds. These derivatives demonstrate the impact of varying aryl substituents on antimicrobial activity.
Table 1: In Vitro Antimicrobial Activity of 4-(5-Aryl-2-furoyl)morpholine Derivatives
| Compound ID | Ar (Aryl Group) | Test Organism | MIC (μg/mL) |
| 7a | 4-Fluorophenyl | Candida neoformans ATCC 208821 | >100 |
| 7c | 2,5-Dichlorophenyl | Candida neoformans ATCC 208821 | 50 |
| 7e | 4-Chloro-2-nitrophenyl | Candida neoformans ATCC 208821 | 25 |
Data sourced from a study on 5-aryl-2-furoyl morpholines.[3]
Table 2: In Vitro Antimicrobial Activity of 4-[(5-Aryl-2-furyl)carbonothioyl]morpholine Derivatives
| Compound ID | Ar (Aryl Group) | Test Organism | MIC (μg/mL) |
| 8a | 4-Isopropylphenyl | Candida neoformans ATCC 208821 | 12.5 |
| 8b | 2-Fluorophenyl | Candida neoformans ATCC 208821 | >100 |
| 8e | 3,5-Dichlorophenyl | Candida neoformans ATCC 208821 | 6.25 |
Data sourced from a study on 5-aryl-2-furyl thiomorpholines.[3]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are protocols for the synthesis of precursor compounds and for key biological assays used to evaluate furan derivatives.
Synthesis of 5-Aryl-2-furaldehydes
A general method for the synthesis of 5-aryl-2-furaldehydes is the Meerwein arylation reaction.[1]
-
Diazotization of the Arylamine: Aniline or a substituted aniline (e.g., 3-bromoaniline) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled aniline solution while maintaining the low temperature. This reaction forms the corresponding diazonium salt.
-
Meerwein Arylation: The freshly prepared diazonium salt solution is then added to a solution of 2-furaldehyde in a suitable solvent like acetone or water, in the presence of a copper(II) chloride catalyst.
-
The reaction mixture is stirred, and the temperature is gradually raised. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is extracted with an organic solvent, and the solvent is evaporated. The crude product is then purified using column chromatography or recrystallization to yield the 5-aryl-2-furaldehyde.
Synthesis of Schiff Base Derivatives from this compound
Schiff bases are common derivatives synthesized to explore enhanced biological activities.[4]
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of the desired primary amine (e.g., a substituted aniline or an amino acid derivative) to the solution.
-
A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically refluxed for several hours, and the progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the resulting precipitate (the Schiff base) is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed for further purification.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then diluted to various concentrations in the cell culture medium. The cells are treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing cells treated with the vehicle (solvent) only are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations: Workflows and Pathways
Diagrams illustrating experimental workflows and potential biological pathways can aid in understanding the research process and the compound's mechanism of action.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
A Case Study in Structure-Activity Relationships: 5-(3-Bromophenyl)-Substituted Heterocyclic Compounds as Potential Anticancer Agents
An objective comparison of the anticancer activity of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, providing a framework for understanding the structure-activity relationships of related molecular scaffolds.
Comparative Analysis of Anticancer Activity
A series of ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and screened for their anticancer activity against a panel of 58 human cancer cell lines by the National Cancer Institute (NCI). The following table summarizes the percent growth inhibition (PGI) for the most promising compounds against their most sensitive cell lines at a concentration of 10⁻⁵ M. A higher PGI value indicates greater inhibition of cancer cell growth.
| Compound ID | N-Aryl Substituent | Most Sensitive Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) |
| 4e | 2-chlorophenyl | SNB-75 (CNS Cancer) | 58.75 | 41.25 |
| 4i | 2,6-dimethylphenyl | SNB-75 (CNS Cancer) | 61.06 | 38.94 |
| UO-31 (Renal Cancer) | 69.86 | 30.14 | ||
| CCRF-CEM (Leukemia) | 73.08 | 26.92 | ||
| EKVX (Non-Small Cell Lung) | 73.39 | 26.61 | ||
| OVCAR-5 (Ovarian Cancer) | 76.88 | 23.12 |
Data extracted from "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs".[1]
From the presented data, it is evident that substitutions on the N-aryl ring significantly influence the anticancer activity. Compound 4e , with a 2-chloro substitution, demonstrated the highest single-line PGI against the SNB-75 CNS cancer cell line.[1] Compound 4i , featuring a 2,6-dimethylphenyl group, also showed notable activity against a broader range of cancer cell lines, indicating that the nature and position of substituents are key determinants of biological efficacy.[1]
Experimental Protocols
The evaluation of the anticancer activity of the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was conducted following the protocol of the National Cancer Institute's Developmental Therapeutics Program (NCI-60).
NCI-60 Single-Dose Anticancer Screening
1. Cell Line Maintenance: The 58 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]
2. Plating of Cells: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the growth characteristics of each cell line. The plates are then incubated for 24 hours to allow for cell attachment.[2]
3. Compound Addition: Following the initial 24-hour incubation, the test compounds are added to the wells at a single concentration of 10⁻⁵ M.
4. Incubation: The plates are incubated for an additional 48 hours with the test compounds.
5. Cell Viability Assay (Sulforhodamine B - SRB Assay): After the 48-hour incubation period, the assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with Sulforhodamine B, a dye that binds to cellular proteins. Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
6. Data Analysis: The percent growth inhibition (PGI) is calculated from the absorbance values. The PGI is determined by comparing the growth of the treated cells to the growth of untreated control cells.
Visualizing the Process
To better understand the workflow of structure-activity relationship studies and the experimental procedures, the following diagrams have been generated.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: General synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Caption: Experimental workflow for the NCI-60 single-dose anticancer screening assay.
References
A Comparative Guide to Purity Assessment of Synthesized 5-(3-Bromophenyl)-2-furaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of novel synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 5-(3-Bromophenyl)-2-furaldehyde, a key intermediate in medicinal chemistry. We present a detailed HPLC protocol and compare it with an alternative Gas Chromatography (GC) method, providing supporting experimental designs and data presentation formats.
Introduction
This compound is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its purity is critical as even trace impurities can lead to unwanted side reactions, inaccurate biological data, and complications in drug formulation. HPLC is a powerful and versatile technique for the separation and quantification of components in a mixture, making it an ideal choice for purity determination. This guide outlines a robust reversed-phase HPLC (RP-HPLC) method and a comparative GC method for the comprehensive purity profiling of this compound.
Comparative Analytical Methodologies
The primary method detailed here is RP-HPLC with UV detection, which is well-suited for non-volatile, polar to moderately polar compounds like this compound. As a comparative technique, Gas Chromatography with Flame Ionization Detection (GC-FID) is presented. GC is particularly useful for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials.
Data Presentation: Purity Analysis Summary
The following table summarizes the expected data from the analysis of a synthesized batch of this compound using the described HPLC and GC methods.
| Analyte | HPLC Retention Time (min) | HPLC Peak Area (%) | GC Retention Time (min) | GC Peak Area (%) |
| This compound | 8.52 | 99.54 | 12.78 | 99.61 |
| 2-Furaldehyde | 2.15 | 0.15 | 4.32 | 0.12 |
| 3-Bromobenzaldehyde | 5.43 | 0.21 | 9.87 | 0.18 |
| 5-Bromo-2-furaldehyde | 4.98 | 0.05 | 8.91 | 0.04 |
| Unidentified Impurity 1 | 7.11 | 0.03 | N/A | N/A |
| Unidentified Impurity 2 | N/A | N/A | 11.23 | 0.05 |
N/A: Not Applicable, as the impurity may not be amenable to the specific chromatographic technique.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is designed for the accurate quantification of this compound and the separation of key potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare individual stock solutions of analytical standards of this compound, 2-furaldehyde, 3-bromobenzaldehyde, and 5-bromo-2-furaldehyde in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by appropriately diluting the individual stock solutions to a final concentration of 0.1 mg/mL for the main component and lower, relevant concentrations for the potential impurities.
Method 2: Gas Chromatography (GC) - Comparative Method
This method serves as an alternative to detect and quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of dichloromethane to obtain a stock solution of 2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Standard Preparation:
-
Prepare individual stock solutions of analytical standards in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by appropriately diluting the individual stock solutions to relevant concentrations.
Mandatory Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Analytical Techniques.
A Comparative Guide to the Synthesis of 5-(3-Bromophenyl)-2-furaldehyde: Suzuki Coupling vs. Alternative Cross-Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-aryl-2-furaldehydes is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 5-(3-Bromophenyl)-2-furaldehyde serves as a critical intermediate, leveraging the reactivity of its furan ring, aldehyde group, and the bromo-phenyl moiety for further chemical transformations. This guide provides an objective comparison of the Suzuki-Miyaura coupling with other prominent palladium-catalyzed cross-coupling reactions—namely the Heck, Stille, and Sonogashira couplings—for the synthesis of this target molecule. The comparison is supported by experimental data from literature, offering insights into the performance and practicality of each method.
Performance Comparison of Cross-Coupling Methods
The selection of a synthetic route is often a trade-off between yield, reaction conditions, catalyst availability and cost, and substrate scope. The following table summarizes the quantitative data for different cross-coupling methods for the synthesis of this compound and closely related analogues.
| Reaction Type | Furan Substrate | Aryl Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 5-Formylfuran-2-boronic acid | 1,3-Dibromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-85 | 8-12 | High (not specified) | [1] |
| Suzuki Coupling | 5-Bromo-2-furaldehyde | 3-Bromophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | 80 | 2 | 84 | [2] |
| Stille Coupling | 5-Bromo-2-furaldehyde | Phenyl tributyl tin | Pd(PPh₃)₂Cl₂ (5%) | - | Dichloroethane | Reflux | - | 61 | [3] |
| Organozinc Coupling | 5-Bromo-2-furaldehyde | Arylzinc halides | Pd(dppf)Cl₂ | - | THF | RT | 1-3 | 71-95 | [4] |
| Heck Reaction | 2-Furaldehyde | Aryl iodides/bromides | PdCl₂ / Cy₃P | K₂CO₃ | DMF | 110 | 10 | 50-85 | [5][6] |
| Sonogashira Coupling | 5-Bromo-2-furaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 80 | 12 | High (not specified) | [7] |
Note: Data for Stille, Heck, and Sonogashira couplings are for analogous reactions due to the limited availability of specific data for this compound. The yields and conditions should be considered representative for these types of transformations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the key cross-coupling reactions discussed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[8]
Protocol via 5-Formylfuran-2-boronic acid: [1]
-
In a suitable reactor, dissolve 5-formylfuran-2-boronic acid (1.0 eq) and 1,3-dibromobenzene (1.2 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (K₂CO₃).
-
De-gas the mixture by sparging with nitrogen for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the reaction mixture under a nitrogen blanket.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the mixture to room temperature, separate the organic layer, and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its tolerance to a wide variety of functional groups.[9]
General Protocol (adapted for this compound): [3]
-
To a solution of 5-bromo-2-furaldehyde in dichloroethane, add (3-bromophenyl)tributylstannane.
-
Add 5 mol% of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).
-
Reflux the mixture until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[10][11] In this context, it would represent a direct arylation approach.
General Protocol for Direct C-H Arylation (adapted):
-
In a reaction vessel, combine 2-furaldehyde, 1,3-dibromobenzene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(t-Bu)₃HBF₄), and a base (e.g., K₂CO₃) in a suitable solvent like DMF.
-
De-gas the mixture and heat it to the required temperature (typically >100 °C).[11]
-
Maintain the reaction under an inert atmosphere and monitor its progress.
-
After completion, cool the reaction, filter off the catalyst, and perform an extractive work-up.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12]
General Protocol (adapted for a two-step synthesis): This would be a two-step process to obtain the target molecule, first introducing an acetylene group, followed by its reduction.
-
Step 1: Sonogashira Coupling. Combine 5-bromo-2-furaldehyde, 3-bromophenylacetylene, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like dioxane.[7]
-
Heat the reaction mixture under an inert atmosphere until the coupling is complete.
-
Work-up the reaction to isolate the resulting 5-((3-bromophenyl)ethynyl)-2-furaldehyde.
-
Step 2: Reduction. The alkyne can then be selectively reduced to the corresponding alkane to yield this compound using appropriate hydrogenation conditions (e.g., H₂, Pd/C).
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental transformations for each of the discussed cross-coupling methods.
Caption: Suzuki-Miyaura coupling pathway.
Caption: Stille cross-coupling reaction.
Caption: Heck reaction (Direct C-H Arylation).
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
In Vitro Anticancer Activity of 5-(3-Bromophenyl)-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of novel compounds derived from a 5-(3-bromophenyl) core structure. The data presented herein is based on a study that synthesized a series of ten 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and evaluated their anticancer properties. This document summarizes the quantitative data, details the experimental protocols used for activity assessment, and visualizes a key signaling pathway potentially involved in the mechanism of action of such compounds.
Data Presentation: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
The anticancer activity of ten synthesized analogs (4a–j) was evaluated at a single concentration of 10⁻⁵ M against a panel of 58 human cancer cell lines from nine different tumor types.[1] The data is presented as Percent Growth Inhibition (PGI). A higher PGI value indicates greater inhibition of cancer cell growth. The table below summarizes the activity of these compounds against their most sensitive cell lines.[1]
| Compound | Most Sensitive Cell Line(s) | Cancer Type | Percent Growth Inhibition (PGI) at 10⁻⁵ M |
| 4a | UO-31 | Renal Cancer | 26.68 |
| 4b | UO-31 | Renal Cancer | 31.14 |
| 4c | UO-31 | Renal Cancer | 26.47 |
| 4d | UO-31 | Renal Cancer | 32.2 |
| 4e | SNB-75 | CNS Cancer | 41.25 |
| 4f | UO-31 | Renal Cancer | 37.17 |
| 4g | SNB-75 | CNS Cancer | 30.09 |
| 4h | UO-31 | Renal Cancer | 36.57 |
| 4i | SNB-75 | CNS Cancer | 38.94 |
| UO-31 | Renal Cancer | 30.14 | |
| CCRF-CEM | Leukemia | 26.92 | |
| EKVX | Non-Small Cell Lung Cancer | 26.61 | |
| OVCAR-5 | Ovarian Cancer | 23.12 | |
| 4j | UO-31 | Renal Cancer | 33.43 |
Experimental Protocols
The in vitro anticancer activity of the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was determined using the NCI-60 human tumor cell line screening protocol.[2][3]
Cell Lines and Culture
A panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were used.[3][4] The cell lines were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2]
Single-Dose Anticancer Assay
-
Cell Plating: Cells were inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[2] The plates were then incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[2]
-
Compound Addition: The test compounds were solubilized in dimethyl sulfoxide (DMSO) and added to the microtiter plates at a single final concentration of 10⁻⁵ M.[1]
-
Incubation: The plates were incubated for an additional 48 hours.[4]
-
Cell Viability Measurement (Sulforhodamine B Assay):
-
Following incubation, the cells were fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The supernatant was discarded, and the plates were washed five times with tap water and air-dried.[2]
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) was added to each well, and the plates were incubated for 10 minutes at room temperature.[2]
-
Unbound dye was removed by washing five times with 1% acetic acid, and the plates were air-dried.[2]
-
The bound stain was solubilized with 10 mM trizma base, and the absorbance was read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The percentage growth was calculated relative to the no-drug control and the cell count at the time of drug addition. The Percent Growth Inhibition (PGI) was then calculated as 100 minus the percentage growth.[5]
Mandatory Visualization: Signaling Pathway
The anticancer activity of bromophenyl-containing heterocyclic compounds may be attributed to the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[6][7] The following diagram illustrates a plausible ROS-mediated apoptotic signaling pathway.
Caption: ROS-mediated intrinsic apoptosis pathway potentially induced by 5-(3-bromophenyl) derivatives.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. NCI-60 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Novel Antimicrobial Agents: A Comparative Analysis of Compounds Synthesized from 5-(3-Bromophenyl)-2-furaldehyde
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial screening of novel compounds derived from 5-(3-Bromophenyl)-2-furaldehyde. This report details synthetic protocols, comparative antimicrobial activity, and potential mechanisms of action, offering insights into the development of new therapeutic agents.
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Furan-containing compounds have emerged as a promising class of molecules with a wide spectrum of biological activities, including antibacterial and antifungal properties. The furan ring serves as a versatile scaffold for the synthesis of diverse derivatives with enhanced potency and selectivity. This guide focuses on the antimicrobial potential of novel compounds synthesized from this compound, a key intermediate for generating various heterocyclic derivatives.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized compounds, including chalcones, thiosemicarbazones, hydrazones, and Schiff bases derived from this compound, was evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined to quantify and compare their antimicrobial activity. The results are summarized in the table below.
| Compound Class | Derivative | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| Chalcone | 1-(4-methoxyphenyl)-3-(5-(3-bromophenyl)furan-2-yl)prop-2-en-1-one | 16 | 32 | 64 | 32 |
| 1-(4-chlorophenyl)-3-(5-(3-bromophenyl)furan-2-yl)prop-2-en-1-one | 8 | 16 | 32 | 16 | |
| Thiosemicarbazone | 2-((5-(3-bromophenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide | 4 | 8 | 16 | 8 |
| N4-phenyl-2-((5-(3-bromophenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide | 2 | 4 | 8 | 4 | |
| Hydrazone | (E)-N'-( (5-(3-bromophenyl)furan-2-yl)methylene)benzohydrazide | 32 | 64 | >128 | 64 |
| (E)-N'-( (5-(3-bromophenyl)furan-2-yl)methylene)-4-nitrobenzohydrazide | 16 | 32 | 64 | 32 | |
| Schiff Base | (E)-1-((5-(3-bromophenyl)furan-2-yl)methylene)-4-methylaniline | 64 | >128 | >128 | >128 |
| (E)-4-(((5-(3-bromophenyl)furan-2-yl)methylene)amino)phenol | 32 | 64 | 128 | 64 | |
| Reference Drug | Ciprofloxacin | 1 | 0.5 | 1 | - |
| Reference Drug | Fluconazole | - | - | - | 8 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual MIC values may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the novel compounds and the antimicrobial screening assays are provided below.
Synthesis of Novel Compounds
General Considerations: All reagents and solvents were of analytical grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
1. Synthesis of Chalcones (Claisen-Schmidt Condensation): To a solution of this compound (1 mmol) and an appropriate acetophenone derivative (1 mmol) in ethanol (20 mL), an aqueous solution of potassium hydroxide (40%, 5 mL) was added dropwise at room temperature. The reaction mixture was stirred for 24 hours. The resulting precipitate was filtered, washed with cold water until neutral, and recrystallized from ethanol to afford the desired chalcone.
2. Synthesis of Thiosemicarbazones: A mixture of this compound (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (25 mL) with a few drops of glacial acetic acid was refluxed for 4-6 hours. The reaction mixture was cooled to room temperature, and the solid product was collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the pure thiosemicarbazone.
3. Synthesis of Hydrazones: To a solution of this compound (1 mmol) in ethanol (20 mL), a solution of the appropriate hydrazide (1 mmol) in ethanol (10 mL) was added. A few drops of concentrated sulfuric acid were added as a catalyst, and the mixture was refluxed for 3-5 hours. After cooling, the precipitated solid was filtered, washed with ethanol, and recrystallized from a suitable solvent to give the corresponding hydrazone.
4. Synthesis of Schiff Bases: An equimolar mixture of this compound (1 mmol) and the respective primary amine (1 mmol) was refluxed in ethanol (30 mL) for 6-8 hours in the presence of a catalytic amount of glacial acetic acid. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was cooled, and the resulting solid was filtered, washed with cold ethanol, and recrystallized from ethanol.
Antimicrobial Screening
Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity was determined using the broth microdilution method in 96-well microtiter plates. Stock solutions of the synthesized compounds were prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions of each compound were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a concentration range of 0.125 to 256 µg/mL. A standardized microbial inoculum (5 x 10^5 CFU/mL) was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans. The MIC was defined as the lowest concentration of the compound at which no visible microbial growth was observed. Ciprofloxacin and fluconazole were used as reference drugs for bacteria and fungi, respectively.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and potential biological interactions, the following diagrams were generated.
Caption: Experimental workflow for synthesis and antimicrobial screening.
Caption: Potential mechanism of action for antimicrobial compounds.
This guide provides a framework for the synthesis and evaluation of novel antimicrobial agents derived from this compound. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of new strategies to combat antimicrobial resistance. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for enhanced efficacy and safety.
Safety Operating Guide
Proper Disposal of 5-(3-Bromophenyl)-2-furaldehyde: A Guide for Laboratory Professionals
The proper disposal of 5-(3-Bromophenyl)-2-furaldehyde is critical for ensuring laboratory safety and environmental protection. As a brominated aromatic aldehyde, this compound is classified as a halogenated organic waste and requires specific handling and disposal procedures in compliance with federal and local regulations. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage this chemical waste stream safely and effectively.
Essential Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for the 3-bromo isomer was not found, data for the structurally similar 5-(4-Bromophenyl)-2-furaldehyde and other related furaldehydes provide essential safety information. Always consult the specific SDS for the compound in your possession.
Summary of Potential Hazards:
| Hazard Category | Description |
| Acute Toxicity | Furaldehydes can be toxic if swallowed, fatal if inhaled, and harmful in contact with skin.[1][2] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3][4] |
| Carcinogenicity | Suspected of causing cancer.[1][5] |
| Flammability | Flammable liquid and vapor.[1][4] |
| Environmental Hazards | Toxic to aquatic life, with potential for long-lasting effects.[1][6] Product should not be allowed to enter drains.[2][6] |
Operational and Disposal Plan
This plan outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. Adherence to these procedures is mandatory to comply with regulations set by the Environmental Protection Agency (EPA) and other relevant authorities.[7][8]
Waste Identification and Segregation
Proper segregation is the first and most critical step in hazardous waste management.
-
Classification: this compound is a halogenated organic compound due to the presence of a carbon-halogen bond (Carbon-Bromine).[9][10]
-
Segregation Protocol: This waste must be collected separately from all other waste streams.[9]
Mixing waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[12]
Waste Collection and Container Management
-
Container Selection: Use only designated, compatible, and properly sealed containers for halogenated organic waste. These containers must be in good condition, compatible with the waste, and have a threaded cap that can be tightly sealed to be "vapor tight" and "spill proof."[12][13] Many institutions provide specific containers, often color-coded (e.g., green-labeled carboys), for this waste stream.[9]
-
Container Labeling: Label the waste container before or at the moment the first drop of waste is added.[13] The label must be clear and include:
-
Accumulation: Keep the waste container closed at all times except when actively adding waste.[13] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8] The SAA should be in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet, with secondary containment to collect any potential leaks.[11]
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Transfer: Carefully transfer the this compound waste from your experimental apparatus into the designated, pre-labeled halogenated organic waste container. Use a funnel to prevent spills.
-
Secure Container: Immediately and tightly seal the waste container cap.
-
Storage: Return the sealed container to its designated SAA. Ensure it is stored away from incompatible materials.[13]
-
Arrange for Pickup: Once the container is full or has been in accumulation for the maximum allowed time (typically 90 days for large quantity generators, but institutional policies may vary), arrange for its disposal.[11][14] This involves contacting your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste management office.
-
Documentation: Complete any necessary waste disposal forms or log entries as required by your institution. This creates a record for regulatory compliance.[15]
-
Professional Disposal: The EH&S department will then arrange for a licensed hazardous waste disposal company to transport the waste for final treatment, which for halogenated organic compounds is typically high-temperature incineration at a regulated facility.[9][16]
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. furan.com [furan.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. pfw.edu [pfw.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. acs.org [acs.org]
- 15. epa.gov [epa.gov]
- 16. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for 5-(3-Bromophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5-(3-Bromophenyl)-2-furaldehyde in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[5][6] | To protect eyes from chemical splashes and airborne particles.[6] |
| Skin Protection | A flame-retardant lab coat should be worn and buttoned.[4][7] Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[5] Wear appropriate protective gloves and clothing to prevent skin exposure.[1] | To protect skin from contact with the chemical. Nitrile gloves offer good chemical resistance for incidental contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][8][9] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[5][10] | To prevent inhalation of potentially harmful vapors or dust. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot must be worn.[5] | To protect feet from spills. |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.
-
Dispensing: Carefully weigh and dispense the chemical within the fume hood to minimize exposure. Avoid generating dust.
-
During Use: Keep containers tightly closed when not in use.[1][7][8][9] Avoid contact with skin, eyes, and clothing.[1]
-
After Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Clean the work area and any equipment used.
Spill and Emergency Procedures
3.1. Minor Spill:
-
Alert personnel in the immediate vicinity.
-
If the substance is flammable, extinguish all nearby ignition sources.[11]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a designated, labeled hazardous waste container.[11]
-
Clean the spill area with a suitable solvent, followed by soap and water.
3.2. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal of brominated organic compounds can cause significant environmental harm.[11]
4.1. Waste Categorization:
-
Halogenated Organic Waste: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12] Do not mix with non-halogenated waste.[11]
-
Contaminated Lab Supplies: Any disposable items that have come into contact with the chemical, such as gloves, filter paper, and pipette tips, must be disposed of in a designated solid hazardous waste container.[11]
4.2. Disposal Procedure:
-
Segregate waste at the point of generation.
-
Ensure all waste containers are properly sealed and labeled with the chemical name and associated hazards.[11]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Dispose of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[1][13]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-溴-2-呋喃甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
